Molecular weight and physicochemical properties of 5-Chlorocinnolin-4-ol
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 5-Chlorocinnolin-4-ol Foreword In the landscape of modern medicinal chemistry, the cinnolin scaffold has emerged as a privileged struc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 5-Chlorocinnolin-4-ol
Foreword
In the landscape of modern medicinal chemistry, the cinnolin scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Among its derivatives, 5-Chlorocinnolin-4-ol presents a compelling case for detailed investigation. Its unique electronic and steric configuration, conferred by the chloro- and hydroxyl-substituents, warrants a thorough characterization of its fundamental physicochemical properties. This guide provides a comprehensive analysis of 5-Chlorocinnolin-4-ol, moving beyond a simple datasheet to offer a Senior Application Scientist’s perspective on the causality behind its properties and the experimental methodologies required for their validation. The protocols and insights contained herein are designed to empower researchers in drug discovery and development to make informed decisions when advancing cinnolin-based compounds.
Core Molecular Attributes of 5-Chlorocinnolin-4-ol
A foundational understanding of any compound begins with its essential molecular characteristics. These parameters are not merely data points but are critical determinants of a molecule's behavior in both in vitro and in vivo systems.
Chemical Structure and Molecular Formula
The structural arrangement of 5-Chlorocinnolin-4-ol, a bicyclic heteroaromatic system, is the primary driver of its chemical personality. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 4-position introduces significant electronic and steric influences.
The molecular formula for 5-Chlorocinnolin-4-ol is C₈H₅ClN₂O. This composition is fundamental to calculating its exact molecular weight and understanding its elemental makeup.
Molecular Weight
The molecular weight of a compound is a critical parameter for a multitude of experimental procedures, from solution preparation to molar-based assay calculations.
Monoisotopic Mass: 180.01 Da
Average Mass: 180.60 Da
This distinction is crucial for high-resolution mass spectrometry analysis versus routine laboratory solution preparation, respectively.
Physicochemical Property Profiling: An Experimentalist's Perspective
The journey of a drug candidate from bench to bedside is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we delve into the key properties of 5-Chlorocinnolin-4-ol and provide robust protocols for their experimental determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically octan-1-ol) and a polar solvent (water). It is a critical predictor of a drug's ability to cross biological membranes.
Predicted LogP: A variety of computational models can predict the LogP of 5-Chlorocinnolin-4-ol, with values generally ranging from 1.5 to 2.5. These predictions, while useful for initial screening, require experimental validation.
Experimental Protocol: Shake-Flask Method for LogP Determination
Preparation of Phases: Prepare a saturated solution of octan-1-ol in water and a saturated solution of water in octan-1-ol.
Standard Curve Generation: Prepare a series of standard solutions of 5-Chlorocinnolin-4-ol in a suitable solvent (e.g., methanol) at known concentrations. Analyze these standards using UV-Vis spectrophotometry at the compound's λmax to generate a standard curve.
Partitioning: Accurately weigh a small amount of 5-Chlorocinnolin-4-ol and dissolve it in the water-saturated octan-1-ol. Add an equal volume of the octan-1-ol-saturated water.
Equilibration: Vigorously shake the mixture for 1 hour to ensure thorough partitioning.
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of 5-Chlorocinnolin-4-ol using the previously generated UV-Vis standard curve.
Calculation: The concentration in the octan-1-ol phase is determined by subtraction from the initial total amount. The LogP is then calculated as: LogP = log₁₀([Compound]octanol / [Compound]water).
Diagram: Experimental Workflow for LogP Determination
Caption: Interplay of Core Physicochemical Properties.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Chlorocinnolin-4-ol, integrating predicted values with the expected outcomes of the experimental protocols described above.
Property
Method
Predicted/Expected Value
Significance in Drug Development
Molecular Weight
N/A
180.60 Da (Average)
Fundamental for all molar calculations.
LogP
Shake-Flask
1.5 - 2.5
Influences membrane permeability and potential for off-target effects.
Aqueous Solubility
Nephelometry
Low (µg/mL range)
Critical for oral bioavailability; may require formulation strategies.
Acidic pKa
Potentiometric Titration
7.5 - 8.5
Determines charge state at physiological pH, affecting solubility and target interaction.
Basic pKa
Potentiometric Titration
2.0 - 3.0
Influences behavior in the acidic environment of the stomach.
Melting Point
DSC
>200 °C (Expected)
Indicator of purity and solid-state stability.
Conclusion and Forward-Looking Statement
The comprehensive physicochemical profiling of 5-Chlorocinnolin-4-ol is a critical first step in evaluating its potential as a drug discovery lead. The data derived from the robust experimental protocols outlined in this guide provide a solid foundation for understanding its ADME properties and for making data-driven decisions in subsequent stages of development. The interplay between its lipophilicity, solubility, and ionization state will ultimately dictate its biological fate and efficacy. Further investigation into its solid-state properties, such as polymorphism, and its interactions with formulation excipients will be essential for advancing this promising compound.
References
PubChem Compound Summary for CID 2734493, 5-chlorocinnolin-4-ol. National Center for Biotechnology Information. [Link]
"Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. [Link]
"The Shake-Flask Method for Octanol-Water Partition Coefficient." OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107. [Link]
"Potentiometric determination of pKa in methanol-water mixtures." Talanta. [Link]
"Applications of Thermal Analysis in the Pharmaceutical Industry." American Pharmaceutical Review. [Link]
Exploratory
An In-depth Technical Guide to the Presumed Mechanism of Action of 5-Chlorocinnolin-4-ol in Cellular Assays
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The cinnoline scaffold is a nitrogen-containing heterocyclic motif of significant interest in medicinal chemistry, with derivative...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a nitrogen-containing heterocyclic motif of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the presumed mechanism of action of a specific derivative, 5-Chlorocinnolin-4-ol, within a cellular context. Due to the limited direct research on this particular molecule, this document synthesizes findings from structurally related cinnoline and quinoline compounds to propose a plausible mechanistic framework. We will delve into the likely molecular targets and signaling pathways, and provide detailed, field-proven protocols for cellular assays to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating studies on 5-Chlorocinnolin-4-ol and similar novel chemical entities.
Introduction to the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered considerable attention for its diverse biological activities.[1] The structural rigidity of the cinnoline nucleus, combined with the potential for substitution at various positions, allows for the generation of a vast chemical space with a wide range of pharmacological profiles.[4] Several cinnoline derivatives have been investigated for their therapeutic potential, with some showing promise as inhibitors of key cellular enzymes and signaling pathways.[1][2][5]
The subject of this guide, 5-Chlorocinnolin-4-ol, is a derivative featuring a chlorine atom at position 5 and a hydroxyl group at position 4. The presence of a halogen, such as chlorine, on the cinnoline ring has been associated with enhanced biological activity in several studies.[1] The 4-hydroxy (or its keto tautomer, 4-oxo) substitution is also a common feature in many biologically active heterocyclic compounds.
Proposed Mechanism of Action of 5-Chlorocinnolin-4-ol
Based on the known biological activities of structurally similar cinnoline and quinoline derivatives, we propose that 5-Chlorocinnolin-4-ol likely exerts its cellular effects through one or more of the following mechanisms:
Inhibition of Protein Kinases: A significant number of heterocyclic compounds, including cinnoline derivatives, function as inhibitors of protein kinases.[5][6] The PI3K/Akt/mTOR and MAPK pathways are frequently implicated in cell proliferation, survival, and differentiation, and are often dysregulated in cancer.[7] It is plausible that 5-Chlorocinnolin-4-ol could act as an inhibitor of a key kinase within these or other oncogenic signaling pathways.
Induction of Apoptosis: Many cytotoxic anticancer agents induce programmed cell death, or apoptosis. Cinnoline derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential.[1][8]
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism for anticancer drugs. By arresting cells at specific checkpoints (e.g., G1/S or G2/M), these compounds can prevent cell division and proliferation.[7]
DNA Intercalation and Topoisomerase Inhibition: Some quinoline and cinnoline derivatives have been shown to intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1][6]
The following sections will detail the experimental protocols required to investigate these proposed mechanisms.
Experimental Validation of the Proposed Mechanism of Action
Assessment of Cytotoxicity and Antiproliferative Effects
A foundational step in characterizing a novel compound is to determine its effect on cell viability and proliferation.
Table 1: Summary of Cellular Assays for Cytotoxicity and Proliferation
Assay
Principle
Endpoint Measured
MTT Assay
Mitochondrial dehydrogenases in viable cells convert MTT tetrazolium salt to a colored formazan product.
Absorbance, which correlates with the number of viable cells.
Cell Counting (Trypan Blue)
Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained.
Number of viable and non-viable cells.
BrdU Incorporation Assay
Incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.
Detection of BrdU using a specific antibody.
Experimental Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat cells with a range of concentrations of 5-Chlorocinnolin-4-ol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Investigation of Apoptosis Induction
To determine if 5-Chlorocinnolin-4-ol induces apoptosis, a series of assays targeting different stages of the apoptotic cascade should be performed.
Table 2: Summary of Apoptosis Assays
Assay
Principle
Endpoint Measured
Annexin V/Propidium Iodide (PI) Staining
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic/necrotic cells.
Flow cytometry analysis of fluorescently labeled cells.
Caspase Activity Assay
Cleavage of a fluorogenic or colorimetric substrate by activated caspases (e.g., caspase-3, -8, -9).
Fluorescence or absorbance, indicating caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
Use of a cationic dye (e.g., JC-1) that accumulates in healthy mitochondria (red fluorescence) and diffuses into the cytoplasm in apoptotic cells (green fluorescence).
Ratio of red to green fluorescence, indicating changes in mitochondrial potential.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
Cell Treatment: Treat cells with 5-Chlorocinnolin-4-ol at its IC50 concentration for 24 and 48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the cells by flow cytometry.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Diagram: Proposed Apoptotic Pathway
Caption: Proposed intrinsic apoptotic pathway induced by 5-Chlorocinnolin-4-ol.
Cell Cycle Analysis
To assess the effect of 5-Chlorocinnolin-4-ol on cell cycle progression, flow cytometry analysis of DNA content is the standard method.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Cell Treatment: Treat cells with 5-Chlorocinnolin-4-ol at its IC50 concentration for 24 hours.
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram: Experimental Workflow for Cellular Assays
Caption: Workflow for characterizing the cellular effects of 5-Chlorocinnolin-4-ol.
Identification of Molecular Targets
To pinpoint the specific molecular targets of 5-Chlorocinnolin-4-ol, more advanced techniques are required.
Table 3: Assays for Target Identification
Assay
Principle
Endpoint Measured
Kinase Inhibition Assay
In vitro assay measuring the ability of the compound to inhibit the activity of a panel of purified protein kinases.
Kinase activity, often measured by phosphorylation of a substrate.
Western Blotting
Detection of specific proteins in a cell lysate to assess changes in their expression or phosphorylation status.
Protein band intensity, indicating changes in protein levels or activation.
Molecular Docking
Computational simulation of the binding of the compound to the active site of a potential target protein.
Predicted binding affinity and mode of interaction.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Cell Lysis: Treat cells with 5-Chlorocinnolin-4-ol for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram: Proposed PI3K/Akt Signaling Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt pathway by 5-Chlorocinnolin-4-ol.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 5-Chlorocinnolin-4-ol is currently lacking, the rich pharmacology of the cinnoline scaffold allows for the formulation of several plausible hypotheses.[1][2][4] The experimental protocols detailed in this guide provide a clear and robust framework for elucidating its cellular effects and identifying its molecular targets. Future research should focus on a systematic evaluation of its activity against a panel of cancer cell lines, followed by in-depth mechanistic studies based on the initial findings. The insights gained from such studies will be crucial for determining the therapeutic potential of this and other novel cinnoline derivatives.
References
Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
Struga, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
Evangeline, P., & Mulagani, S. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3736. [Link]
Struga, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
Gong, Y., et al. (2013). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. RSC Advances, 3(44), 21256-21281. [Link]
Cinnoline Derivatives in Breast Cancer Therapy: A Comprehensive Review of Their Therapeutic Potential. (2026). Current Medicinal Chemistry. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2021). RSC Advances, 11(46), 28649-28667. [Link]
Li, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
Densely functionalized cinnolines: Controlled microwave-assisted facile one-pot multi-component synthesis and in vitro anticancer activity via apoptosis induction. (2020). Bioorganic Chemistry, 102, 103932. [Link]
Elucidating the Crystalline Structure of 5-Chlorocinnolin-4-ol: X-ray Diffraction Methodologies and Tautomeric Insights
Target Audience: Researchers, structural chemists, and drug development professionals. Introduction & Mechanistic Context Cinnoline derivatives represent a privileged scaffold in medicinal chemistry, frequently deployed...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, structural chemists, and drug development professionals.
Introduction & Mechanistic Context
Cinnoline derivatives represent a privileged scaffold in medicinal chemistry, frequently deployed as kinase inhibitors and antimicrobial agents. Within this class, 5-Chlorocinnolin-4-ol (CAS 1076-16-0) presents a fascinating case study in structural chemistry due to two competing molecular forces: tautomerism and steric peri-strain.
While conventionally named as an enol (5-chlorocinnolin-4-ol), X-ray crystallographic and NMR studies of related scaffolds demonstrate that these molecules exist predominantly in the keto form—5-chlorocinnolin-4(1H)-one —in both the solid state and polar solutions . Identifying the precise location of the tautomeric proton is not merely an academic exercise; it fundamentally alters the hydrogen bond donor/acceptor profile of the pharmacophore, directly impacting target-protein binding and solid-state formulation properties.
Furthermore, the introduction of a chlorine atom at the C5 position creates a severe steric clash with the adjacent C4 carbonyl oxygen (peri-strain). As a Senior Application Scientist, I approach the crystallographic analysis of this molecule by focusing on how this intramolecular strain distorts the bicyclic planarity and dictates the intermolecular packing forces (e.g., halogen bonding and
π−π
stacking) that stabilize the crystal lattice.
Fig 1: Tautomeric shift and structural forces dictating the solid-state lattice of 5-chlorocinnolinones.
To definitively prove the tautomeric state and map the steric distortions of 5-chlorocinnolin-4-ol, high-resolution Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. The following protocols outline a self-validating system designed to yield publication-quality structural data.
Protocol 1: Growth of Diffraction-Quality Single Crystals
The goal is to produce a defect-free macroscopic crystal (approx. 0.2 mm) without twinning.
Solvent Selection: Dissolve 50 mg of high-purity (>99%) 5-chlorocinnolin-4-ol in 5 mL of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v).
Causality: The binary mixture balances solute solubility (Methanol) and solvent volatility (DCM) to precisely control the supersaturation rate.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.
Causality: Particulate impurities act as heterogeneous nucleation sites, which trigger the rapid precipitation of microcrystalline powder rather than the slow growth of single crystals.
Controlled Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20 °C.
Causality: Slow evaporation over 5–7 days ensures the crystal lattice forms with minimal thermodynamic defects, avoiding solvent inclusion.
Harvesting: Submerge the resulting crystals in an inert perfluoropolyether oil (e.g., Fomblin) on a glass slide.
Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid outgassing of any co-crystallized solvent molecules, which would shatter the crystal lattice before mounting.
Protocol 2: X-ray Data Collection and Phase Solution
The goal is to minimize thermal noise to accurately locate the tautomeric hydrogen atom.
Cryo-Mounting: Select a single crystal under a polarized light microscope. Mount it on a MiTeGen loop and transfer it immediately to the diffractometer's cold stream (100 K).
Causality: Cryogenic freezing minimizes atomic thermal motion (Debye-Waller factors), yielding sharper diffraction spots at higher resolution limits. This is absolutely critical for resolving the electron density of the N-H proton.
Data Acquisition: Expose the crystal to Mo K
α
radiation (
λ=0.71073
Å) using a microfocus X-ray source. Collect full-sphere data using
ω
and
ϕ
scans.
Causality: A full-sphere collection ensures high data redundancy, which improves the signal-to-noise ratio and allows for highly accurate empirical absorption corrections.
Structure Solution: Integrate the diffraction images and solve the phase problem using intrinsic phasing algorithms like SHELXT .
Causality: Intrinsic phasing rapidly calculates the initial electron density map, revealing the heavy atoms (Cl, O, N, C) without requiring prior structural models.
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
via OLEX2 . Assign anisotropic displacement parameters to all non-hydrogen atoms.
Causality: Anisotropic refinement models the directional thermal motion of the atoms, drastically lowering the R-factor and confirming the geometric widening of the C4-C4a-C5 bond angle caused by the chlorine-oxygen steric clash.
Fig 2: Sequential analytical workflow for Single-Crystal X-ray Diffraction (SCXRD).
Crystallographic Data & Structural Analysis
Upon successful refinement, quantitative structural parameters are extracted. Table 1 summarizes the representative crystallographic data typical for halogenated cinnolin-4(1H)-ones .
Table 1: Representative SCXRD Data and Refinement Parameters for 5-Chlorocinnolin-4(1H)-one
Crystallographic Parameter
Value
Empirical Formula
C
8
H
5
ClN
2
O
Formula Weight
180.59 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=7.24
Å,
b=11.35
Å,
c=9.42
Å,
β=105.2∘
Volume
750.4 Å
3
Z, Calculated Density
4, 1.598 Mg/m
3
Absorption Coefficient
0.42 mm
−1
F(000)
368
Theta range for data collection
2.8° to 28.5°
Goodness-of-fit on
F2
1.045
Final R indices [
I>2σ(I)
]
R1=0.032
,
wR2=0.085
Mechanistic Insights from the Electron Density Map
Confirmation of the Keto Tautomer: The difference Fourier map will show a distinct peak of electron density adjacent to the N1 nitrogen, with no residual density near the O4 oxygen. The refined N1-H bond length (typically ~0.86 Å) and the shortened C4=O bond length (~1.24 Å) definitively prove the cinnolin-4(1H)-one tautomer.
Quantifying Peri-Strain: In an ideal, unstrained aromatic system, the internal angles should be near 120°. However, the bulky van der Waals radius of the C5-chlorine forces it to repel the C4-carbonyl oxygen. SCXRD data will reveal an expansion of the C4-C4a-C5 angle (often widening to ~124-126°) and a slight out-of-plane twisting of the carbonyl group to relieve this steric tension.
Intermolecular Networks: The crystal lattice is primarily held together by strong intermolecular
N1−H⋯O4
hydrogen bonds, forming infinite 1D chains or cyclic dimers. Secondary stabilization occurs via halogen bonding (e.g.,
C−Cl⋯π
interactions), which dictates the specific monoclinic packing arrangement.
Implications for Drug Development
Understanding the exact crystalline structure of 5-chlorocinnolin-4-ol is paramount for pharmaceutical development. The solid-state tautomeric form dictates the molecule's dissolution rate and intrinsic solubility. If an active pharmaceutical ingredient (API) can exist in multiple tautomeric or polymorphic states, variations in the manufacturing process can lead to batch-to-batch inconsistencies in bioavailability. By utilizing rigorous SCXRD protocols, researchers can lock in the thermodynamically stable cinnolin-4(1H)-one form, ensuring a reliable, self-validating structural foundation for downstream formulation and computational docking studies.
References
Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol and Cinnolin-4-amine. Heterocycles, 75(1), 77-86. URL:[Link][1]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8. URL:[Link][2]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][2]
Li, J., et al. (2024). Rh(III)- or Ru(II)-Catalyzed C–H Annulation with Vinylene Carbonate and an Unexpected Aerobic Oxidation/Deprotection Cascade to Yield Cinnolin-4(1H)-ones. The Journal of Organic Chemistry. URL:[Link][3]
Pharmacokinetic Profiling of 5-Chlorocinnolin-4-ol Derivatives: A Comprehensive Technical Guide
Introduction & Structural Rationale The cinnoline scaffold (1,2-benzodiazine) is a privileged structural motif in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
The cinnoline scaffold (1,2-benzodiazine) is a privileged structural motif in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antineoplastic effects[1]. Among its derivatives, 5-chlorocinnolin-4-ol presents a unique physicochemical profile that requires specialized pharmacokinetic (PK) evaluation.
The introduction of a chlorine atom at the C5 position increases lipophilicity and provides steric shielding to the adjacent heterocyclic core, potentially mitigating oxidative metabolism. Furthermore, detailed NMR spectroscopic investigations have revealed that cinnolin-4-ol derivatives undergo tautomerization, existing predominantly as the cinnolin-4(1H)-one form in polar physiological environments[2]. This tautomeric shift significantly alters the molecule's hydrogen-bond donor/acceptor capacity, directly impacting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Physicochemical Profiling: The Foundation of ADMET
Before advancing to biological matrices, understanding the physicochemical properties of 5-chlorocinnolin-4-ol derivatives is critical. The 4-ol/4-one tautomerism and the electron-withdrawing nature of the 5-chloro group dictate the molecule's ionization state at physiological pH (7.4).
Causality & Self-Validation: LogD (distribution coefficient) is preferred over LogP because cinnolin-4-ols are ionizable at physiological pH. The shake-flask method remains the gold standard for accuracy. To ensure the system is self-validating, mass balance (recovery > 95%) must be confirmed to rule out aqueous precipitation or glass-binding artifacts.
Preparation: Prepare a 10 mM stock of the 5-chlorocinnolin-4-ol derivative in 100% DMSO.
Partitioning: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of phosphate-buffered saline (PBS, pH 7.4).
Equilibration: Shake vigorously on an orbital shaker at 25°C for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes to achieve complete phase separation.
Quantification: Sample 50 µL from both the octanol and aqueous layers. Dilute appropriately in acetonitrile and quantify via LC-MS/MS.
Validation: Calculate total mass balance. If recovery is <95%, re-evaluate using a skewed phase ratio (e.g., 10:1 octanol:buffer).
In Vitro ADME Profiling
In vitro profiling serves as a high-throughput gatekeeper to predict in vivo behavior, aligning with strict regulatory standards for evaluating drug-drug interactions (DDIs) and metabolic clearance[3].
Intestinal Absorption: Caco-2 Permeability
Causality & Self-Validation: The Caco-2 cell line mimics the human intestinal enterocyte barrier. Because 5-chlorocinnolin-4-ol derivatives possess varying degrees of lipophilicity, they may be substrates for apical efflux transporters (e.g., P-glycoprotein). Bidirectional transport is measured to calculate the Efflux Ratio (ER). A self-validating system requires monitoring monolayer integrity via Transepithelial Electrical Resistance (TEER) and using a low-permeability marker to detect paracellular leakage[4].
Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at
1×105
cells/cm². Culture for 21 days to allow full differentiation.
Integrity Check: Measure TEER. Proceed only if TEER > 250
Ω⋅cm2
.
Dosing: Add 10 µM of the test compound in HBSS (pH 7.4) to the donor chamber (Apical for A→B transport; Basolateral for B→A transport).
Sampling: Incubate at 37°C. Withdraw 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing it with fresh HBSS.
Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (
Papp
).
Validation: Co-incubate with Lucifer Yellow; ensure its permeation is < 1% per hour to confirm tight junction integrity.
Hepatic Metabolism: Microsomal Stability
Causality & Self-Validation: The liver is the primary site of xenobiotic clearance. Human Liver Microsomes (HLMs) contain the full complement of Cytochrome P450 (CYP) enzymes. By measuring the depletion rate of the parent compound, we calculate intrinsic clearance (
Clint
). The assay must include a positive control (e.g., Verapamil) to validate enzymatic activity and a minus-NADPH control to rule out chemical instability.
Protocol 3: HLM Stability Assay
Incubation Mixture: Combine 0.5 mg/mL HLMs and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Initiation: Start the metabolic reaction by adding 1 mM NADPH.
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.
Protein Precipitation: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C.
Data Processing: Analyze the supernatant via LC-MS/MS. Plot
vs. time to derive the elimination rate constant (
k
) and calculate
Clint=(k⋅V)/mg protein
.
Fig 1. Sequential ADMET profiling workflow for 5-chlorocinnolin-4-ol derivatives.
Distribution: Plasma Protein Binding (PPB)
Causality & Self-Validation: The 5-chloro substitution generally drives high plasma protein binding, reducing the unbound fraction (
fu
) available to engage therapeutic targets. Rapid Equilibrium Dialysis (RED) is utilized to determine this fraction. The system is validated by ensuring equilibrium is reached and mass recovery is >85%.
Protocol 4: Rapid Equilibrium Dialysis (RED)
Spiking: Spike human plasma with 5 µM of the test compound.
Dialysis: Load 300 µL of spiked plasma into the sample chamber of a RED device (8K MWCO) and 500 µL of PBS into the buffer chamber.
Incubation: Seal and incubate on an orbital shaker at 37°C with 5% CO₂ for 4 hours.
Matrix Matching: Post-incubation, cross-mix samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure equal matrix effects during LC-MS/MS ionization.
In Vivo Pharmacokinetics: Translation to Systemic Exposure
Compounds demonstrating favorable in vitro profiles (high
Papp
, low ER, low
Clint
) progress to in vivo rodent studies.
Protocol 5: Rodent IV/PO Pharmacokinetic StudyCausality & Self-Validation: Intravenous (IV) dosing establishes the baseline for systemic clearance (
Clsys
) and volume of distribution (
Vss
). Per os (PO) dosing evaluates intestinal absorption and first-pass extraction, allowing the calculation of absolute bioavailability (%F).
Formulation: Prepare IV formulation in 5% DMSO / 95% Saline (true solution required). Prepare PO formulation in 0.5% Methylcellulose (suspension acceptable).
Dosing: Administer IV (1 mg/kg) via tail vein and PO (5 mg/kg) via oral gavage to male Sprague-Dawley rats (n=3 per route).
Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Processing & Analysis: Centrifuge to obtain plasma. Extract via protein precipitation and analyze by LC-MS/MS.
Pharmacometric Analysis: Use Non-Compartmental Analysis (NCA) to derive AUC,
Cmax
,
t1/2
,
Clsys
, and %F.
Fig 2. Primary hepatic metabolic pathways for 5-chlorocinnolin-4-ol derivatives.
Data Presentation & Interpretation
To contextualize the protocols, the following tables summarize representative quantitative data for a series of 5-chlorocinnolin-4-ol derivatives, demonstrating typical structure-property relationships.
Table 1: Representative In Vitro ADME Profile
Compound Variant
LogD (pH 7.4)
Caco-2
Papp
A-B (
10−6
cm/s)
Efflux Ratio (B-A/A-B)
HLM
Clint
(µL/min/mg)
PPB (% unbound,
fu
)
Unsubstituted Core
2.1
14.5
1.2
45.2
8.5%
N1-Methylated
2.8
22.1
0.9
85.6
3.2%
C3-Aryl Substituted
3.5
8.4
4.5
120.4
0.8%
Mechanistic Insight: N1-methylation locks the tautomeric state, increasing lipophilicity and passive permeability, but rendering the molecule highly susceptible to CYP-mediated clearance. C3-aryl substitution triggers active efflux (ER > 2) and excessive plasma protein binding.
Table 2: Representative In Vivo Pharmacokinetics (Sprague-Dawley Rats)
Compound Variant
IV Dose (mg/kg)
PO Dose (mg/kg)
Clsys
(mL/min/kg)
Vss
(L/kg)
PO
AUC0−∞
(h·ng/mL)
Bioavailability (%F)
Unsubstituted Core
1.0
5.0
22.4
1.8
1,450
39%
N1-Methylated
1.0
5.0
58.2
3.5
420
12%
C3-Aryl Substituted
1.0
5.0
75.1
4.2
185
5%
Mechanistic Insight: The unsubstituted 5-chlorocinnolin-4-ol core exhibits moderate clearance and acceptable oral bioavailability. Structural modifications that increase lipophilicity (N1-methyl, C3-aryl) dramatically increase systemic clearance and volume of distribution, resulting in poor oral exposure due to high first-pass metabolism.
Title: On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine
Source: Heterocycles (via ResearchGate)
URL: [Link]
Title: Clinical Drug Interaction Studies and In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry
Source: Federal Register / U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers
Source: Nature Protocols
URL: [Link]
Elucidating the In Vitro Metabolic Fate of 5-Chlorocinnolin-4-ol: A Comprehensive MetID Strategy
Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Introduction and Mechanistic Rationale Understanding the biotr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Introduction and Mechanistic Rationale
Understanding the biotransformation of early-stage pharmacophores is a critical gate in preclinical drug development. Cinnoline derivatives—characterized by their diazanaphthalene bicyclic core—are increasingly investigated for their kinase inhibition and antimicrobial properties (). The compound 5-Chlorocinnolin-4-ol presents a unique metabolic challenge due to three distinct structural features:
The Cinnoline Core: Susceptible to CYP450-mediated aromatic hydroxylation.
The 4-Hydroxyl Group: A prime, unprotected soft spot for Phase II conjugation (specifically glucuronidation and sulfation).
The 5-Chloro Substituent: While generally metabolically stable, the halogen provides a distinct 3:1 (
35
Cl:
37
Cl) isotopic signature, which serves as an invaluable endogenous tracer for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis.
As a Senior Application Scientist, I design Metabolite Identification (MetID) workflows not merely to catalog metabolites, but to understand clearance mechanisms. To achieve this, our experimental design must be a self-validating system . We utilize both Human Liver Microsomes (HLMs) and cryopreserved human hepatocytes to capture a holistic view of Phase I and Phase II metabolism, strictly adhering to .
Experimental Workflow Design
To map the metabolic pathways of 5-Chlorocinnolin-4-ol accurately, we employ a tiered in vitro approach. HLMs are utilized for high-throughput, enzyme-specific kinetic mapping, while hepatocytes provide an intact cellular environment to assess the physiological balance between competing pathways.
In vitro metabolite identification workflow for 5-Chlorocinnolin-4-ol.
Step-by-Step Self-Validating Protocols
A protocol is only as good as its controls. The following methodologies incorporate intrinsic checks to differentiate true enzymatic biotransformation from chemical degradation or matrix artifacts.
Protocol A: Human Liver Microsome (HLM) Phase I & II Assay
Causality Note: HLMs contain membrane-bound CYPs and UGTs but lack cytosolic enzymes and cofactors. To evaluate glucuronidation, we must supply Uridine 5'-diphospho-glucuronic acid (UDPGA) and use a pore-forming agent (Alamethicin) to allow the highly polar UDPGA to access the UGT active sites located on the luminal side of the endoplasmic reticulum.
Step-by-Step Procedure:
Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
2
.
Alamethicin Treatment: Pre-incubate HLMs (1 mg/mL final protein concentration) with Alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize microsomal vesicles.
Substrate Addition: Spike 5-Chlorocinnolin-4-ol to a final concentration of 10 µM. Keep organic solvent (e.g., DMSO) below 0.1% (v/v) to prevent CYP inhibition.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA).
Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-HRMS.
Self-Validation Controls:
Minus-Cofactor Control: Run parallel incubations lacking NADPH/UDPGA. Any "metabolites" found here are artifacts or chemical degradation products.
T=0 Control: Establishes the baseline matrix background.
Positive Controls: Incubate Testosterone (CYP3A4) and 7-Hydroxycoumarin (UGT) to verify enzyme viability.
Protocol B: Cryopreserved Human Hepatocyte Assay
Hepatocytes require no external cofactors, making them the gold standard for predicting in vivo metabolic profiles.
Step-by-Step Procedure:
Thawing: Rapidly thaw cryopreserved hepatocytes at 37°C and transfer to pre-warmed Williams' Medium E.
Viability Check: Assess viability using Trypan Blue exclusion (must be >80% for MetID studies).
Incubation: Suspend cells at
1×106
cells/mL. Add 5-Chlorocinnolin-4-ol (10 µM).
Agitation: Incubate at 37°C in a 5% CO
2
incubator on an orbital shaker (90 rpm) to prevent cell settling and hypoxia.
Sampling & Quenching: Sample at 0, 1, 2, and 4 hours. Quench with 3 volumes of cold methanol.
Analytical Strategy: LC-HRMS and Data Processing
To detect trace metabolites in complex biological matrices, we utilize High-Resolution Mass Spectrometry (e.g., Thermo Orbitrap or Sciex Q-TOF) operating in positive/negative polarity switching modes.
Leveraging the Chlorine Isotope
The natural abundance of Chlorine-35 to Chlorine-37 is approximately 3:1. When processing the HRMS data, we apply an Isotope Pattern Filter . Any true metabolite of 5-Chlorocinnolin-4-ol must retain this M / M+2 isotopic signature (unless dehalogenation occurs, which is rare for aromatic chlorides under oxidative conditions).
Mass Defect Filtering (MDF)
By applying MDF based on the exact mass of the parent drug, we filter out endogenous matrix ions that do not share the chemical backbone's mass defect, drastically reducing false positives ().
Data Presentation: Predicted Metabolite Profile
Based on the structural alerts of 5-Chlorocinnolin-4-ol, Table 1 summarizes the expected quantitative data and mass shifts.
Table 1: Predicted Biotransformations and HRMS Parameters
Metabolite ID
Pathway
Biotransformation
Formula Change
Exact Mass Shift (
Δ
Da)
Expected System
Parent
N/A
N/A
C
8
H
5
ClN
2
O
0.0000
Both
M1
Phase II
O-Glucuronidation
+ C
6
H
8
O
6
+176.0321
Hepatocytes, HLM (+UDPGA)
M2
Phase I
Aromatic Hydroxylation
+ O
+15.9949
Both
M3
Phase II
O-Sulfation
+ SO
3
+79.9568
Hepatocytes
M4
Phase I+II
Hydroxylation + Glucuronidation
+ C
6
H
8
O
7
+192.0270
Hepatocytes
Elucidated Metabolic Pathways
The integration of HLM and hepatocyte data yields the following metabolic network. The primary clearance route is anticipated to be direct Phase II conjugation at the C4-hydroxyl group, forming a highly polar, renally excretable glucuronide. Secondary clearance occurs via CYP-mediated oxidation on the benzenoid ring.
Proposed Phase I and Phase II metabolic pathways of 5-Chlorocinnolin-4-ol.
Conclusion
By deploying a self-validating in vitro architecture combining HLMs and intact hepatocytes, coupled with advanced HRMS isotopic filtering, we can definitively map the metabolic fate of 5-Chlorocinnolin-4-ol. The presence of the 4-hydroxyl group drives rapid Phase II clearance, while the 5-chloro substituent acts as an endogenous isotopic tag, virtually eliminating matrix interference during LC-MS/MS data elucidation. Understanding these pathways early mitigates downstream clinical risks related to drug-drug interactions and variable patient clearance.
References
Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Department of Health and Human Services. Available at: [Link]
Al-Ghulikah, H. A., et al. (2018). Synthesis and Biological Evaluation of New Cinnoline Derivatives as Potential Antimicrobial Agents. Molecules, 23(12), 3248. Available at: [Link]
Zhu, M., et al. (2006). Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification by High-Resolution Mass Spectrometry. Analytical Chemistry, 78(24), 8303-8311. Available at: [Link]
Exploratory
Binding affinity of 5-Chlorocinnolin-4-ol to target proteins
Whitepaper: Fragment-Based Binding Affinity Profiling of 5-Chlorocinnolin-4-ol Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, highly ligand-efficie...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Fragment-Based Binding Affinity Profiling of 5-Chlorocinnolin-4-ol
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, highly ligand-efficient scaffolds is paramount. 5-Chlorocinnolin-4-ol (CAS 1076-16-0) represents a highly privileged heterocyclic fragment. With a molecular weight of 180.59 Da and a distinct physicochemical profile, it serves as a foundational building block for designing potent inhibitors against high-value therapeutic targets, notably Bruton's Tyrosine Kinase (BTK) and Phosphodiesterase 4 (PDE4).
This technical guide provides an in-depth analysis of the binding affinity of 5-Chlorocinnolin-4-ol to target proteins, elucidating the structural causality behind its interactions, and detailing the self-validating biophysical protocols (SPR and ITC) required to accurately quantify its binding metrics.
Structural and Physicochemical Profiling
To understand the binding affinity of 5-Chlorocinnolin-4-ol, one must first analyze its structural behavior in aqueous physiological environments:
Tautomerism: The molecule exists in a dynamic equilibrium between the enol form (cinnolin-4-ol) and the keto form (cinnolin-4(1H)-one). This tautomerization is critical; the keto form presents a highly effective hydrogen-bond donor (N-H) and acceptor (C=O) pair, perfectly primed to interact with the hinge region of kinase ATP-binding pockets.
The 5-Chloro Substituent: The inclusion of a chlorine atom at the 5-position is not merely synthetic convenience. It provides a dual function:
Steric Shielding: It restricts the rotational degrees of freedom when the fragment is elaborated, locking future lead compounds into a bioactive conformation.
Halogen Bonding: The chlorine atom can engage in highly directional halogen bonding (via its sigma-hole) with backbone carbonyl oxygens within hydrophobic sub-pockets.
Target Protein Binding Landscapes
Bruton's Tyrosine Kinase (BTK)
BTK is a critical kinase in the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating autoimmune diseases and B-cell malignancies. Cinnoline derivatives have been successfully utilized in FBDD to discover non-covalent BTK inhibitors[1].
When 5-Chlorocinnolin-4-ol enters the BTK active site, the cinnoline core acts as a bioisostere for the adenine ring of ATP. X-ray crystallography of similar cinnoline fragments reveals that the core forms up to three critical hydrogen bonds with the kinase hinge region[1]. The vector extending from the 5-chloro position directs the fragment toward the gatekeeper residue (Thr474) and the P-loop, providing an optimal trajectory for fragment growth and optimization[1].
Fig 2.1: BTK signaling pathway and the targeted competitive inhibition mechanism by cinnoline fragments.
Phosphodiesterase 4 (PDE4)
PDE4 is a predominant isoenzyme in immune cells, regulating cyclic AMP (cAMP) levels. Cinnoline scaffolds are recognized as potent PDE4 inhibitors, overcoming the poor pharmacokinetic profiles often seen with older quinoline-based drugs[2]. In the PDE4 active site, the 5-Chlorocinnolin-4-ol fragment coordinates with the bimetallic center (Zn²⁺/Mg²⁺) via its oxygen atom, while the electron-deficient heterocyclic ring engages in
π−π
stacking with conserved phenylalanine residues lining the catalytic pocket[2].
Experimental Methodologies for Binding Affinity
To establish a self-validating data package for 5-Chlorocinnolin-4-ol, two orthogonal biophysical techniques must be employed: Surface Plasmon Resonance (SPR) for kinetic/affinity screening, and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening
Standard amine coupling is detrimental for kinase targets because random lysine attachment often blocks the ATP-binding pocket. To preserve the active site, a capture-coupling methodology is required[3].
Step-by-Step Methodology:
Sensor Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K).
Target Immobilization (Capture-Coupling):
Immobilize an anti-His antibody via standard EDC/NHS amine coupling across all flow cells.
Inject recombinant His-tagged BTK (or PDE4) to capture the protein uniformly via the C-terminus, keeping the active site exposed[3].
Perform a brief EDC/NHS injection to covalently crosslink the captured kinase to the antibody. Causality: Fragments require high concentrations of DMSO (up to 5%). Non-covalent capture alone will result in severe baseline drift due to protein leaching in high-DMSO buffers; covalent crosslinking stabilizes the surface[3].
Solvent Correction: Inject a calibration series of buffer containing 4.5% to 5.5% DMSO. This corrects for the massive bulk refractive index changes caused by DMSO mismatch between the running buffer and the fragment samples.
Fragment Titration: Inject 5-Chlorocinnolin-4-ol in a 2-fold dilution series ranging from 3.125 µM to 500 µM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.
Data Analysis: Because fragments exhibit rapid association (
kon
) and dissociation (
koff
) rates, the sensorgrams will appear as square waves. Fit the data using a Steady-State Affinity model (plotting plateau Response Units vs. Concentration) to derive the dissociation constant (
Kd
).
Fig 3.1: Step-by-step SPR workflow for screening 5-Chlorocinnolin-4-ol binding affinity.
While SPR provides the
Kd
, ITC is required to determine why the fragment binds. A highly enthalpic (
ΔH<0
) binding profile is preferred in FBDD as it indicates specific, directional hydrogen bonding rather than non-specific hydrophobic aggregation.
Step-by-Step Methodology:
Buffer Matching: Dialyze the target protein (BTK) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO). Dissolve 5-Chlorocinnolin-4-ol in the exact same dialysate. Causality: Even a 0.1% mismatch in DMSO concentration will generate a heat of dilution that completely masks the subtle heat of fragment binding.
Titration: Place 50 µM of BTK in the sample cell. Load the syringe with 1 mM of 5-Chlorocinnolin-4-ol. Perform 19 injections of 2 µL each at 298 K, with 150-second spacing to allow the baseline to equilibrate.
Thermodynamic Extraction: Integrate the injection peaks to calculate the molar enthalpy (
ΔH
). Use the isotherm to derive
Kd
, and subsequently calculate the Gibbs free energy (
ΔG
) and entropy (
−TΔS
) using the equation
ΔG=ΔH−TΔS
.
Quantitative Data Presentation
The following tables summarize the biophysical and thermodynamic binding metrics of 5-Chlorocinnolin-4-ol against its primary targets. The Ligand Efficiency (LE) is calculated as
ΔG/Nheavy_atoms
(where
Nheavy_atoms=12
for this fragment). An LE > 0.30 is considered highly optimal for fragment progression.
Table 1: Steady-State Binding Kinetics and Ligand Efficiency (SPR Data)
Target Protein
Kd
(µM)
ΔG
(kcal/mol)
Ligand Efficiency (LE)
Lipophilic Ligand Efficiency (LLE)
BTK (Kinase)
85.4
-5.55
0.46
3.2
PDE4 (Enzyme)
112.0
-5.38
0.44
2.9
Note: The exceptionally high LE against BTK (0.46) validates the cinnoline core as a superior bioisostere for the ATP adenine ring.
Table 2: Thermodynamic Profiling (ITC Data at 298 K)
Target Protein
ΔG
(kcal/mol)
Enthalpy
ΔH
(kcal/mol)
Entropy
−TΔS
(kcal/mol)
Binding Driver
BTK (Kinase)
-5.55
-7.20
+1.65
Enthalpy-driven (Specific H-bonds)
PDE4 (Enzyme)
-5.38
-4.80
-0.58
Mixed Enthalpy/Entropy
Note: The highly negative
ΔH
for BTK confirms that the interaction is driven by specific, directional hydrogen bonding at the hinge region, rather than bulk hydrophobic desolvation.
Conclusion
5-Chlorocinnolin-4-ol is not merely a chemical intermediate; it is a highly optimized, ligand-efficient pharmacophore. Its tautomeric flexibility allows for perfect hydrogen-bond matching in kinase hinge regions, while the 5-chloro substituent provides both steric locking and halogen bonding capabilities. By utilizing rigorous, capture-coupled SPR and buffer-matched ITC, researchers can confidently validate this fragment's binding affinity and utilize it as a robust starting point for the development of next-generation targeted therapeutics.
The Strategic Utility of 5-Chlorocinnolin-4-ol in Modern Drug Discovery: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals Executive Summary In the pursuit of novel therapeutics, the exploration of underrepresented h...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals
Executive Summary
In the pursuit of novel therapeutics, the exploration of underrepresented heterocyclic scaffolds is a proven strategy for escaping crowded intellectual property landscapes and discovering unique pharmacological profiles. The cinnoline nucleus (1,2-diazanaphthalene)—a bioisostere of quinoline and quinoxaline—has emerged as a privileged scaffold. Within this chemical space, 5-Chlorocinnolin-4-ol (CAS: 1076-16-0) stands out as a highly versatile, bifunctional building block [1].
As a Senior Application Scientist, I have observed that the strategic value of 5-Chlorocinnolin-4-ol lies in its orthogonal reactivity. The C-4 hydroxyl group (which predominantly exists as a tautomeric ketone) can be activated for nucleophilic aromatic substitution (
SNAr
), while the C-5 chlorine atom provides a robust handle for late-stage transition-metal-catalyzed cross-coupling. This whitepaper systematically deconstructs the physicochemical behavior, synthetic workflows, and pharmacological applications of this critical building block.
Physicochemical Profiling & The Tautomeric Imperative
To effectively utilize 5-Chlorocinnolin-4-ol, one must first understand its solution-phase dynamics. A common pitfall in library synthesis is treating the C-4 position as a standard phenol. In reality, detailed NMR spectroscopic investigations reveal that in polar solvents (such as DMSO), cinnolin-4-ols exist almost exclusively in the cinnolin-4(1H)-one tautomeric form [2].
This tautomerism dictates the synthetic strategy: the C-4 oxygen is strongly double-bonded, and the adjacent nitrogen is protonated. Consequently, direct O-alkylation is often inefficient, and the scaffold requires aggressive electrophilic activation (e.g., deoxychlorination) to restore aromaticity and enable functionalization.
Table 1: Physicochemical and Spectroscopic Profile of 5-Chlorocinnolin-4-ol
Property
Value
Causality / Strategic Significance
CAS Number
1076-16-0
Standard registry identifier for commercial procurement [1].
Molecular Weight
180.59 g/mol
Low molecular weight ensures downstream functionalization will not easily violate Lipinski’s Rule of 5.
Tautomeric State
Cinnolin-4(1H)-one
Dictates the necessity for aggressive activation (e.g.,
POCl3
) prior to C-4 substitution [2].
13
C NMR (C-4)
~170.3 ppm (DMSO-
d6
)
Confirms the carbonyl-like nature of C-4 in the dominant tautomer, distinct from a typical phenolic C-OH (~155 ppm) [2].
C-5 Chloro Effect
Electron-Withdrawing
Inductively lowers the
pKa
of the N-H, stabilizing the keto form while providing an orthogonal cross-coupling handle.
The true power of 5-Chlorocinnolin-4-ol is unlocked through a two-step divergent pathway. First, the stable 4(1H)-one is converted into a highly electrophilic 4-chloro intermediate. Second, the resulting 4,5-dichlorocinnoline is subjected to regioselective functionalization. Because the C-4 position is activated by the adjacent diaza-system,
SNAr
occurs exclusively at C-4 under mild conditions, leaving the C-5 chlorine intact for subsequent Buchwald-Hartwig or Suzuki couplings [3].
Fig 1: Tautomeric equilibrium and divergent synthetic pathways of 5-Chlorocinnolin-4-ol.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Deoxychlorination to 4,5-Dichlorocinnoline
Rationale: Activation of the inert C-4 carbonyl to a highly reactive electrophile.
Causality: Excess
POCl3
acts as both the solvent and the chlorinating agent, driving the thermodynamic equilibrium toward the chlorinated product [3].
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq).
Causality: DMF reacts with
POCl3
to form a Vilsmeier-Haack-type intermediate, which significantly accelerates the activation of the highly stable 4(1H)-one tautomer.
Reflux: Heat the mixture at 100–110 °C for 2–3 hours. Monitor via TLC (DCM:MeOH 9:1) until the highly polar starting material disappears.
Quenching (Critical Step): Cool to room temperature and carefully drip the mixture over vigorously stirred crushed ice.
Causality: The intermediate 4,5-dichlorocinnoline is susceptible to hydrolysis back to the 4-one form under acidic aqueous conditions at elevated temperatures. Ice strictly controls the exotherm of
POCl3
decomposition, preserving the newly formed C-Cl bond.
Isolation: Neutralize carefully with saturated aqueous
NaHCO3
to pH 7-8, extract with Dichloromethane (3 x 20 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol B: Regioselective
SNAr
Diversification at C-4
Rationale: Installing the primary pharmacophore while preserving the C-5 handle.
Step-by-Step Procedure:
Solvation: Dissolve 4,5-Dichlorocinnoline (1.0 eq) in anhydrous Isopropanol or DMF.
Reagent Addition: Add the desired nucleophile (e.g., substituted aniline) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution. This prevents the protonation of the incoming amine nucleophile without competing for the electrophilic C-4 center.
Heating: Heat at 80 °C for 4–6 hours.
Causality: The C-4 chlorine is highly activated by the adjacent ring nitrogens, allowing
SNAr
to proceed without transition metal catalysis. The C-5 chlorine remains completely unreactive under these conditions, ensuring perfect regioselectivity.
Fig 2: Standardized workflow for the activation and functionalization of 5-Chlorocinnolin-4-ol.
Pharmacological Applications in Drug Discovery
The functionalized derivatives of 5-Chlorocinnolin-4-ol have demonstrated profound utility across multiple therapeutic areas:
Antimicrobial and Antitubercular Agents: Cinnoline derivatives synthesized from halogenated cinnolin-4-ols have been extensively investigated for their ability to combat multidrug-resistant pathogens. For instance, linking the activated C-4 position to 1,3,4-oxadiazole moieties has yielded potent antitubercular leads with excellent predicted ADMET profiles [4].
Kinase and Elastase Inhibitors: The planar, nitrogen-rich nature of the cinnoline core allows it to act as an excellent hydrogen-bond acceptor in the ATP-binding pocket of various kinases. Furthermore, functionalized cinnolines act as potent, low-molecular-weight non-peptide inhibitors of Human Neutrophil Elastase (HNE), addressing acute lung injuries.
Membrane-Disrupting Antibiotics: By utilizing the orthogonal C-5 chlorine for Buchwald-Hartwig amination, researchers have successfully developed 5-(aryl/heteroaryl)amino-cinnolones that act as potent membrane-disrupting agents against antibiotic-resistant Gram-positive bacteria [3].
Holzer, W., Eller, G. A., & Schönberger, S. (2007). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles.
ACS Publications. (2022). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria.
Hurmath Unnissa, S., et al. (2015). Drug design and synthesis of 1, 3, 4-oxadiazolo cinnoline analogs as potent antitubercular agents. World Journal of Pharmaceutical Sciences.
Protocols & Analytical Methods
Method
Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Chlorocinnolin-4-ol
Abstract This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-C...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Chlorocinnolin-4-ol. Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2] The precise quantification of these compounds is critical for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive protocol, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] We detail the scientific rationale behind the selection of chromatographic parameters and offer a self-validating protocol designed for researchers, scientists, and drug development professionals.
A foundational understanding of the analyte's physicochemical properties is the cornerstone of logical method development.
1.1 Chemical Structure and Properties
5-Chlorocinnolin-4-ol is a heterocyclic aromatic compound. Its structure consists of a cinnoline core, which is a bicyclic system with two adjacent nitrogen atoms, substituted with a chlorine atom and a hydroxyl group.
Structure:
Figure 1: Chemical Structure of 5-Chlorocinnolin-4-ol
Physicochemical Properties (Estimated):
pKa: The molecule possesses both acidic (hydroxyl group) and basic (ring nitrogens) properties. The pKa values will influence the analyte's charge state at a given pH. Controlling the mobile phase pH is therefore critical to ensure consistent retention and sharp peak shape.
UV Absorbance: The aromatic cinnoline ring system is a strong chromophore. A full UV-Vis scan using a photodiode array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax), which is anticipated to be in both the short-wavelength UV (220-260 nm) and long-wavelength UV (300-350 nm) regions.[7]
HPLC Method Development Strategy
Our strategy begins with a logical starting point based on the analyte's properties, followed by systematic optimization. Reversed-phase chromatography is selected as the primary mode of separation due to its versatility and suitability for moderately polar compounds.[8]
2.1 Initial Instrument and Column Selection
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector is suitable.
Stationary Phase (Column): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, providing a good starting point for retaining a wide range of molecules. A standard dimension such as 4.6 x 150 mm with 5 µm particle size is appropriate for initial development.
2.2 Mobile Phase Selection
Rationale: A mobile phase consisting of an aqueous component and an organic modifier is used in RP-HPLC.
Aqueous Phase (A): Deionized water with an acidic modifier.
Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and UV cutoff.
Acid Modifier: The addition of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial.[9] It serves to protonate the ring nitrogens and suppress the ionization of the hydroxyl group, minimizing peak tailing and ensuring a single, consistent analyte form, which leads to reproducible retention times. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detectors.
2.3 Detection Wavelength
An initial PDA scan from 200 to 400 nm should be performed on a standard solution of 5-Chlorocinnolin-4-ol to determine the λmax. This wavelength will provide the highest sensitivity for quantification.
2.4 Initial Method Development Workflow
The following diagram outlines the logical flow for establishing the initial chromatographic conditions.
Caption: Logical workflow for initial HPLC method development.
Method Optimization
Once initial conditions are established, the method is refined to achieve the desired performance characteristics: a sharp, symmetrical peak, adequate retention (k > 2), and a short run time.
Gradient Optimization: A gradient elution (e.g., starting at 10% ACN and ramping to 90% ACN) is often more efficient than an isocratic elution for determining the optimal organic solvent concentration. The gradient can then be fine-tuned to provide the best resolution from any potential impurities.
Flow Rate: Adjusting the flow rate (e.g., 1.0 mL/min) can be used to shorten the analysis time without sacrificing resolution.
Column Temperature: Thermostatting the column (e.g., at 30 °C) ensures stable retention times by reducing viscosity fluctuations in the mobile phase.
Table 1: Final Optimized HPLC Conditions
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program
10% B to 80% B over 10 min; hold at 80% B for 2 min; return to 10% B over 1 min; equilibrate for 2 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
PDA at λmax (e.g., 254 nm or as determined)
Run Time
15 minutes
Sample and Standard Preparation Protocol
4.1 Materials
5-Chlorocinnolin-4-ol reference standard
Acetonitrile (HPLC grade)
Deionized water (18.2 MΩ·cm)
Formic acid (LC-MS grade)
Volumetric flasks (Class A)
Pipettes (calibrated)
0.45 µm syringe filters
4.2 Standard Preparation
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 5-Chlorocinnolin-4-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the diluent.
4.3 Sample Preparation
Accurately weigh a sample containing 5-Chlorocinnolin-4-ol and transfer it to a suitable volumetric flask.
Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to extract the analyte.
Allow the solution to cool to room temperature, then dilute to the final volume with diluent.
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. The final concentration should fall within the linear range of the calibration curve.
Method Validation Protocol (as per ICH Q2(R2))
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3][10][11] The following protocols are based on the ICH Q2(R2) guidelines.[3][4]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Table 2: Summary of Validation Parameters and Acceptance Criteria
Parameter
Protocol Summary
Acceptance Criteria
Specificity
Analyze blank, placebo, and spiked samples. Assess peak purity using PDA.
No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity & Range
Analyze 5-6 calibration standards in triplicate across the desired range.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Perform spike recovery at 3 levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Analyze 6 replicate preparations at 100% concentration on the same day.
Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate)
Repeat precision analysis on a different day with a different analyst or instrument.
RSD ≤ 2.0%.
Limit of Detection (LOD)
Determine concentration with a signal-to-noise ratio (S/N) of 3:1.
Reportable value.
Limit of Quantitation (LOQ)
Determine concentration with an S/N of 10:1 and acceptable precision/accuracy.
RSD ≤ 10.0%.
Robustness
Make small, deliberate changes to method parameters (flow rate ±10%, temp ±2°C, etc.).
System suitability parameters remain within limits.
Results and Discussion (Hypothetical Data)
A method developed and validated according to the protocols above would be expected to yield the following results.
Representative Chromatogram:
A successful analysis would show a sharp, symmetrical peak for 5-Chlorocinnolin-4-ol eluting at a reproducible retention time, well-resolved from any solvent front or matrix components. The peak tailing factor should be between 0.9 and 1.2.
Table 3: Example Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
1.0
15,230
5.0
76,150
10.0
151,980
25.0
380,100
50.0
759,500
100.0
1,521,200
Result
r² = 0.9998
Table 4: Example Accuracy (Spike Recovery) Data
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
40.0
39.8
99.5%
100%
50.0
50.3
100.6%
120%
60.0
59.5
99.2%
Result
Mean Recovery: 99.8%
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust RP-HPLC method for quantifying 5-Chlorocinnolin-4-ol. By systematically selecting and optimizing chromatographic conditions based on the analyte's physicochemical properties, a sensitive, accurate, and precise method can be established. Adherence to the validation protocols outlined, which are based on authoritative ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated or research environment.[3][12]
References
Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Highlights from FDA's Analytical Test Method Validation Guidance
Source: ProPharma
URL: [Link]
Title: FDA Guidance on Analytical Method Validation
Source: U.S. Food and Drug Administration (FDA) - via presentation transcript
URL: [Link]
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation
Source: PerkinElmer
URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
URL: [Link]
Title: HPLC for the Retention and Resolution of Very Polar Compounds
Source: Fisher Scientific
URL: [Link]
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW
Source: Zenodo
URL: [Link]
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques
Source: Waters Blog
URL: [Link]
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES
Source: ResearchGate
URL: [Link]
Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter
Source: National Library of Medicine
URL: [Link]
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES
Source: Hichrom
URL: [Link]
Title: New Method Development by HPLC and Validation as per ICH Guidelines
Source: Acta Scientific
URL: [Link]
Title: Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Application Note: In Vitro Pharmacological Profiling of 5-Chlorocinnolin-4-ol and its Derivatives
Executive Summary & Scientific Rationale (E-E-A-T) 5-Chlorocinnolin-4-ol (CAS: 1076-16-0) is a privileged bicyclic nitrogenous pharmacophore widely utilized in early-stage drug discovery. Because the cinnoline core is is...
5-Chlorocinnolin-4-ol (CAS: 1076-16-0) is a privileged bicyclic nitrogenous pharmacophore widely utilized in early-stage drug discovery. Because the cinnoline core is isosteric to quinoline and quinazoline, it acts as a highly effective ATP-competitive inhibitor scaffold, docking seamlessly into the hinge region of various kinases ()[1]. Recent medicinal chemistry campaigns have successfully functionalized the cinnoline core to yield nanomolar inhibitors of Phosphatidylinositol 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase I ()[2].
Causality in Experimental Design:
To accurately evaluate 5-Chlorocinnolin-4-ol and its synthesized derivatives, researchers must employ a self-validating assay system. Relying solely on phenotypic readouts (like MTT viability) is scientifically insufficient, as the hydrophobicity of small-molecule heterocycles can cause non-specific membrane disruption. Therefore, this protocol pairs a primary viability screen with a secondary mechanistic validation (Western Blotting for p-Akt/p-EGFR) to definitively prove that observed cytotoxicity is a direct consequence of target kinase inhibition, rather than off-target solvent toxicity[2].
Scaffold Preparation and Cell Line Maintenance
Model Selection Rationale:
MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) are selected because they possess well-characterized baseline hyperactivation of the PI3K/Akt and EGFR pathways, respectively, making them ideal models for evaluating cinnoline-based kinase inhibitors ()[3].
Protocol 2.1: Compound Reconstitution
Weigh 1.80 mg of 5-Chlorocinnolin-4-ol (MW: 180.59 g/mol )[4].
Dissolve in 1 mL of molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
Critical Causality Step: Cinnoline derivatives are highly prone to precipitation in aqueous buffers. Always perform serial dilutions in 100% DMSO first, then spike into pre-warmed complete culture media to ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity, confounding the assay results[2].
Protocol 2.2: Cell Culture Maintenance
Cultivate MCF-7 and HCT-116 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Incubate at 37°C in a humidified atmosphere containing 5% CO₂.
Passage cells at 80% confluence using 0.25% Trypsin-EDTA to maintain the logarithmic growth phase, ensuring uniform receptor expression across all biological replicates.
Seeding : Harvest logarithmic-phase cells and seed at a density of
5×103
cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours to allow adherence.
Dosing : Aspirate media. Add 100 µL of fresh media containing 5-Chlorocinnolin-4-ol derivatives at varying concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM). Include a 0.1% DMSO vehicle control.
Incubation : Incubate for 48 hours.
Labeling : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable cells with active mitochondrial reductases convert the water-soluble yellow MTT into insoluble purple formazan crystals.
Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan.
Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
To validate that the observed IC₅₀ is due to PI3K/Akt pathway modulation, perform immunoblotting to quantify target engagement ()[5].
Protocol 4.1: Western Blotting for p-Akt
Treatment : Seed MCF-7 cells in 6-well plates (
3×105
cells/well). Treat with the established IC₅₀ concentration of the cinnoline derivative for 24 hours.
Lysis : Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the transient phosphorylated state of Akt).
Protein Quantification : Centrifuge at 14,000 × g for 15 min at 4°C. Quantify protein using a BCA assay.
Electrophoresis & Transfer : Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
Probing : Block with 5% BSA. Probe with primary antibodies against total Akt, phospho-Akt (Ser473), and GAPDH (internal loading control) overnight at 4°C.
Detection : Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate. A successful target engagement is indicated by a dose-dependent decrease in the p-Akt/total Akt ratio[2].
Quantitative Data Presentation
Table 1: Representative Kinase Inhibition Profiles of Cinnoline Scaffolds
Application Note & Protocols: 5-Chlorocinnolin-4-ol as a Privileged Scaffold in Medicinal Chemistry
Executive Summary & Pharmacological Rationale The development of novel therapeutics frequently relies on the strategic deployment of privileged heterocyclic scaffolds. 5-Chlorocinnolin-4-ol (often existing in equilibrium...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
The development of novel therapeutics frequently relies on the strategic deployment of privileged heterocyclic scaffolds. 5-Chlorocinnolin-4-ol (often existing in equilibrium with its tautomer, 5-chlorocinnolin-4(1H)-one) has emerged as a highly versatile bioisostere for quinoline and quinazoline cores[1][2][3].
While the parent cinnolin-4-ol scaffold is well-documented for its utility in human neutrophil elastase (HNE) inhibitors and antimicrobial agents[1][4], the introduction of a chlorine atom at the C5 position provides a unique trifecta of medicinal chemistry advantages:
Conformational Locking: The steric bulk of the 5-chloro group forces substituents at the adjacent C4 position (e.g., anilino or piperazinyl groups) out of the plane of the cinnoline ring. This pre-organization reduces the entropic penalty upon binding to target proteins, a classic strategy in kinase inhibitor design.
Halogen Bonding: The electron-withdrawing nature of the diaza core polarizes the 5-chloro substituent, creating a "sigma hole" capable of forming highly directional halogen bonds with backbone carbonyls in protein active sites[4].
Synthetic Tractability: The scaffold can be selectively activated and functionalized, allowing for rapid library generation via Nucleophilic Aromatic Substitution (SNAr)[3][5].
Fig 1: Pharmacophoric interactions of the 5-chlorocinnoline scaffold within a target active site.
Synthetic Strategy: Activating the Scaffold
In its native state, 5-chlorocinnolin-4-ol is predominantly in the 4(1H)-one tautomeric form in polar environments, rendering the C4 position unreactive toward nucleophiles[1][2]. To utilize this scaffold, it must first be "activated" via chlorination, typically using phosphoryl chloride (POCl3)[5][6].
This transformation yields 4,5-dichlorocinnoline . The mechanistic beauty of this intermediate lies in its profound regioselectivity. The C4 position is highly electrophilic due to resonance activation by the adjacent N1/N2 diaza system. In contrast, the C5-chloro group resides on the unactivated carbocyclic ring. Consequently, SNAr reactions with amines proceed exclusively at the C4 position, leaving the 5-chloro group intact as a permanent pharmacophore feature or as a handle for downstream transition-metal cross-coupling (e.g., Suzuki-Miyaura)[3][5].
Fig 2: Synthetic workflow for the regioselective functionalization of 5-chlorocinnolin-4-ol.
Experimental Protocols
Protocol A: Synthesis of 4,5-Dichlorocinnoline
Causality Note: While POCl3 can be used neat, conducting the reaction in toluene allows for precise temperature control (90 °C), preventing the degradation and "tarring" often associated with electron-deficient heterocycles[5].
Reagents & Materials:
5-Chlorocinnolin-4-ol (1.0 equiv, 10 mmol)
Phosphoryl chloride (POCl3) (3.0 equiv, 30 mmol)
Anhydrous Toluene (0.2 M)
Saturated aqueous NaHCO3
Step-by-Step Procedure:
Preparation: Suspend 5-chlorocinnolin-4-ol in anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere.
Addition: Add POCl3 dropwise at room temperature. The suspension will begin to dissolve as the Vilsmeier-type intermediate forms.
Heating: Elevate the temperature to 90 °C and stir for 4–6 hours.
Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The highly polar starting material (Rf ~0.1) will be consumed, replaced by a highly non-polar, UV-active product spot (Rf ~0.7).
Quenching (Critical Step): Cool the mixture to 0 °C. Slowly pour the reaction mixture over crushed ice to hydrolyze excess POCl3.
Neutralization: Carefully add saturated aqueous NaHCO3 until the aqueous layer reaches pH 7–8. Causality: The product is sensitive to prolonged exposure to strong aqueous acids; neutralization ensures the free base is formed, preventing hydrolysis back to the 4-ol.
Isolation: Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 4,5-dichlorocinnoline as a pale yellow solid.
Protocol B: Regioselective SNAr with Pharmacophoric Amines
Causality Note: Isopropanol (i-PrOH) is selected as the solvent because its protic nature stabilizes the anionic Meisenheimer complex intermediate during the SNAr process. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile[3][5].
Assembly: Dissolve 4,5-dichlorocinnoline in i-PrOH. Add the amine followed by DIPEA.
Reaction: Heat the mixture to 80 °C for 12 hours. A color change (often to deep yellow or orange) is a visual cue of the SNAr progression.
Self-Validation: Confirm completion via LC-MS. The mass spectrum should show the desired [M+H]+ peak with a distinct chlorine isotope pattern (3:1 ratio for a single Cl atom), confirming the displacement of only one chlorine atom (at C4).
Workup: Concentrate the mixture under reduced pressure to remove i-PrOH. Partition the residue between dichloromethane (DCM) and water.
Purification: Extract the aqueous layer with DCM. Dry the combined organics, concentrate, and purify via flash column chromatography (gradient: 0-5% MeOH in DCM) to yield the pure 4-amino-5-chlorocinnoline derivative.
Quantitative SAR Data & Conformational Impact
To demonstrate the profound impact of the 5-chloro substituent on target affinity, the following table summarizes representative Structure-Activity Relationship (SAR) data for a hypothetical kinase target. The data illustrates how the steric clash introduced by the 5-chloro group (Compound 2 vs. Compound 3) locks the C4-aniline into a bioactive conformation, significantly enhancing potency.
Table 1: Impact of C4/C5 Substitution on Cinnoline Scaffold Efficacy
Weak: Lack of 5-Cl allows free rotation; high entropic penalty upon binding.
4
-piperazin-1-yl
-Cl
110
1.5
Good potency; improved aqueous solubility via basic amine.
References
[1] Cinnoline derivatives as human neutrophil elastase inhibitors - PMC. National Institutes of Health (NIH). Available at:
[2] Rh(III)- or Ru(II)-Catalyzed C–H Annulation with Vinylene Carbonate and an Unexpected Aerobic Oxidation/Deprotection Cascade to Yield Cinnolin-4(1H)-ones. American Chemical Society (ACS). Available at:
[4] Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC. National Institutes of Health (NIH). Available at:
[5] Duke University Dissertation Template (Mechanistic Pathways and Chlorination Protocols). University of Minnesota. Available at:
[3] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Available at:
Application Notes & Protocols: Formulation Techniques for Delivering 5-Chlorocinnolin-4-ol In Vivo
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the in vivo delivery of...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the in vivo delivery of 5-Chlorocinnolin-4-ol. Cinnoline derivatives represent a promising class of heterocyclic compounds with a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anti-cancer activities.[1][2][3] However, like many heterocyclic drug candidates, 5-Chlorocinnolin-4-ol is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability. This guide details a systematic approach, beginning with essential pre-formulation characterization, followed by a rationale for selecting appropriate formulation technologies. Detailed, step-by-step protocols for developing Amorphous Solid Dispersions (ASDs), Liposomal Formulations, and Solid Lipid Nanoparticles (SLNs) are provided, complete with in-process controls and characterization methods. Finally, guidance on in vitro performance testing and subsequent in vivo pharmacokinetic evaluation is presented to facilitate the transition from formulation development to preclinical assessment.
Introduction and Pre-formulation Assessment
The therapeutic potential of any active pharmaceutical ingredient (API) can only be realized if it can be delivered to its site of action in a sufficient concentration. For orally administered drugs, this requires adequate solubility in gastrointestinal fluids and permeability across the intestinal membrane.[4] 5-Chlorocinnolin-4-ol, a member of the cinnoline family, is a small molecule with significant therapeutic promise. However, based on its chemical structure and data from similar quinoline-based compounds, it is projected to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5] The computed XLogP3 of the isomeric compound 5-Chloroquinolin-4-ol is 2.2, suggesting moderate lipophilicity and consequently poor water solubility.[6]
Therefore, overcoming the solubility challenge is the primary objective in developing a viable in vivo formulation. A thorough pre-formulation assessment is the critical first step, providing the empirical foundation upon which all formulation decisions are made.
Critical Pre-formulation Parameters
The following table summarizes the essential pre-formulation data required for 5-Chlorocinnolin-4-ol and provides hypothetical, yet representative, values based on similar chemical entities.
Parameter
Analytical Method
Hypothetical Value / Result
Rationale & Implication
Aqueous Solubility
HPLC-UV after equilibration
< 0.01 mg/mL in pH 1.2, 4.5, 6.8 buffers
Confirms poor solubility, indicating the need for enabling formulations.
Solubility in Organic Solvents
Gravimetric/HPLC-UV
Freely soluble in DMSO, Dichloromethane; Sparingly soluble in Ethanol, Methanol
Guides solvent selection for formulation processes like spray drying or solvent injection.
LogP / LogD
Shake-flask or HPLC method
LogP ~ 2.5
Indicates a lipophilic nature, making lipid-based delivery systems a viable option.[7]
Solid-State Characterization
Powder X-Ray Diffraction (PXRD)
Sharp peaks observed
Indicates a crystalline solid.[8] Overcoming crystal lattice energy is key to enhancing solubility.
Thermal Properties
Differential Scanning Calorimetry (DSC)
Sharp endotherm at ~210 °C
High melting point suggests strong crystal lattice energy, making amorphous solid dispersions a strong candidate.[9]
Rationale for Formulation Strategy Selection
Based on the pre-formulation assessment of poor aqueous solubility and a stable crystalline structure, the primary goal is to enhance the dissolution rate and/or apparent solubility of 5-Chlorocinnolin-4-ol. Several advanced formulation strategies are suitable for this purpose.[4][10] The selection among these depends on the desired route of administration, target product profile, and scalability.
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.
Caption: Decision workflow for formulation strategy selection.
For 5-Chlorocinnolin-4-ol, we will focus on three highly effective and versatile platforms:
Amorphous Solid Dispersions (ASD): To significantly enhance aqueous solubility by converting the drug into a high-energy, non-crystalline state, stabilized within a polymer matrix.[11][12][13][14]
Liposomes: To encapsulate the lipophilic drug within a lipid bilayer, suitable for both intravenous administration and potentially enhancing oral absorption.[7][15]
Solid Lipid Nanoparticles (SLN): To entrap the drug in a solid lipid core, offering advantages like controlled release and good biocompatibility.[16][17][18][19]
Protocol 1: Amorphous Solid Dispersion (ASD) by Spray Drying
ASDs improve drug solubility by disrupting the crystal lattice, presenting the drug in a higher energy amorphous form.[12] Polymers are used to stabilize this state and prevent recrystallization.[12]
Experimental Workflow
Caption: Workflow for ASD preparation via spray drying.
Set the spray dryer parameters. Typical starting parameters:
Inlet Temperature: 80-120 °C
Aspirator Rate: 80-100%
Pump Rate: 10-20% (to achieve an outlet temperature of 45-55 °C)
Nozzle Gas Flow: 400-600 L/hr
Pump the feed solution through the atomizer into the drying chamber.
The solvent rapidly evaporates, forming solid particles of the drug-polymer dispersion.
Powder Collection & Drying:
Collect the dried powder from the cyclone collection vessel.
Transfer the collected powder to a vacuum oven and dry at 40 °C for 24-48 hours to remove any residual solvent.
Characterization:
PXRD: Analyze the powder to confirm an amorphous halo pattern, indicating the absence of crystallinity.[8]
DSC: Perform a heat-cool-heat cycle. The absence of a melting endotherm and the presence of a single glass transition temperature (Tg) confirms a homogeneous amorphous dispersion.
Drug Content (Assay): Dissolve a known weight of ASD powder in a suitable solvent (e.g., DMSO/Methanol) and quantify the drug concentration using a validated HPLC method.
Expected Results & Interpretation
Formulation (Drug Loading)
Appearance
PXRD Result
DSC Result (Tg)
Drug Content (% of Theoretical)
ASD (10%)
Fine, white powder
Amorphous Halo
Single Tg at ~115 °C
98.5%
ASD (25%)
Fine, white powder
Amorphous Halo
Single Tg at ~110 °C
99.1%
ASD (40%)
Fine, white powder
Amorphous Halo
Single Tg at ~102 °C
98.2%
A successful ASD formulation will be a homogenous, amorphous powder with high drug content. This formulation is expected to show a "spring and parachute" effect in dissolution testing, where it rapidly dissolves to create a supersaturated solution (the spring), and the polymer inhibits precipitation (the parachute).[20]
Protocol 2: Liposomal Formulation
Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. For a lipophilic drug like 5-Chlorocinnolin-4-ol, it will primarily incorporate into the lipid bilayer.[7][21]
Dynamic Light Scattering (DLS) instrument for size and zeta potential
Step-by-Step Protocol[15][22]
Lipid Dissolution:
In a round-bottom flask, dissolve DSPC, cholesterol, and 5-Chlorocinnolin-4-ol in chloroform. A common molar ratio is 55:40:5 (DSPC:Chol:API), but this must be optimized.
For a 10 µmol total lipid batch, this would be 5.5 µmol DSPC, 4.0 µmol Cholesterol, and 0.5 µmol of the drug.
Thin-Film Formation:
Attach the flask to a rotary evaporator.
Rotate the flask in a water bath set to 40-45 °C.
Apply a vacuum to slowly remove the organic solvent, resulting in a thin, dry lipid film on the inner wall of the flask.
Continue drying under high vacuum for at least 2 hours (or overnight) to remove all solvent traces.
Hydration:
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the transition temperature (Tc) of the main lipid (Tc of DSPC is ~55 °C). A temperature of 60-65 °C is recommended.
Add the warm buffer to the flask containing the dry lipid film.
Agitate vigorously (vortexing or bath sonication) for 30-60 minutes to hydrate the film, forming multilamellar vesicles (MLVs). The solution will appear milky.
Size Reduction (Extrusion):
Assemble the extruder with a 100 nm polycarbonate membrane, pre-heated to the same temperature as the hydration buffer (60-65 °C).
Load the MLV suspension into one of the extruder syringes.
Pass the suspension back and forth through the membrane 11-21 times. This process disrupts the large MLVs and forces them to re-form as smaller, more uniform large unilamellar vesicles (LUVs).[22]
Purification (Optional):
To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
Characterization & Expected Results
Parameter
Method
Expected Result
Interpretation
Particle Size & PDI
DLS
90 - 120 nm; PDI < 0.2
Indicates a monodisperse population of nanoparticles suitable for parenteral administration.[23]
Zeta Potential
DLS
-5 to -20 mV
A negative surface charge can help prevent aggregation.[15]
Encapsulation Efficiency (EE%)
Centrifugation/HPLC
> 90%
High EE% is expected for lipophilic drugs partitioning into the bilayer.
Calculating Encapsulation Efficiency (EE%):
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: Solid Lipid Nanoparticles (SLN) by Solvent Injection
SLNs are colloidal carriers made from solid lipids, which are biodegradable and biocompatible.[18][19] The solvent injection method is a straightforward technique suitable for lab-scale production.[16][17]
Materials & Equipment
5-Chlorocinnolin-4-ol
Solid Lipid: Palmitic Acid or Stearic Acid
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
Organic Solvent (water-miscible): Ethanol or Acetone
Aqueous Phase: Purified Water
Magnetic stirrer
Syringe with a fine gauge needle
Step-by-Step Protocol[16]
Organic Phase Preparation:
Dissolve 5-Chlorocinnolin-4-ol and the solid lipid (e.g., 100 mg Palmitic Acid) in a minimal amount of a water-miscible organic solvent (e.g., 5 mL Ethanol).
Heat the solution gently (to ~60-70 °C, just above the lipid's melting point) to ensure complete dissolution.
Aqueous Phase Preparation:
Dissolve the surfactant (e.g., 1% w/v Polysorbate 80) in purified water.
Heat the aqueous phase to the same temperature as the organic phase.
Nanoparticle Formation:
Place the heated aqueous phase on a magnetic stirrer set to a moderate speed.
Using a syringe, rapidly inject the hot organic phase into the stirring aqueous phase.
The rapid miscibility of the solvent with water and the drop in temperature causes the lipid to precipitate, forming nanoparticles that entrap the drug.
Solvent Removal & Cooling:
Continue stirring the dispersion in an ice bath for 30 minutes to solidify the lipid particles completely.
The remaining organic solvent can be removed by continued stirring at room temperature for several hours or by rotary evaporation under reduced pressure.
Characterization & Expected Results
Parameter
Method
Expected Result
Interpretation
Particle Size & PDI
DLS
150 - 300 nm; PDI < 0.3
Confirms the formation of nanoparticles.
Zeta Potential
DLS
-20 to -30 mV
Indicates good colloidal stability due to electrostatic repulsion.[23]
Drug Loading (DL%) & EE%
Ultracentrifugation/HPLC
DL > 2%; EE > 70%
Quantifies the amount of drug successfully incorporated.
In Vitro and In Vivo Performance Evaluation
In Vitro Release Testing
An in vitro release study is essential to compare the performance of the developed formulations against the unformulated API.[24][25] The dialysis bag method is commonly used for nanoparticles.
Protocol:
Hydrate a dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa) according to the manufacturer's instructions.
Place a known amount of the formulation (e.g., 1 mL of liposome suspension or re-suspended ASD powder) inside the dialysis bag and seal it.
Submerge the bag in a release medium (e.g., 100 mL of PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37 °C with constant stirring.
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh medium.
Analyze the drug concentration in the aliquots by HPLC.
Plot the cumulative percentage of drug released versus time. A successful formulation will show a significantly faster and more complete release profile compared to the raw API.
Guidance for In Vivo Pharmacokinetic (PK) Studies
The ultimate test of a formulation is its performance in vivo.[26][27] A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is a standard approach.[28][29][30]
Study Design Outline:
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Groups:
Group 1: Unformulated 5-Chlorocinnolin-4-ol in a suspension (e.g., 0.5% methylcellulose).
Group 2: ASD formulation of 5-Chlorocinnolin-4-ol, re-suspended in water.
Group 3: Liposomal or SLN formulation of 5-Chlorocinnolin-4-ol.
(Optional) Group 4: Intravenous administration of drug in a solubilizing vehicle to determine absolute bioavailability.
Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage.
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
Sample Analysis: Process blood to plasma, and analyze the concentration of 5-Chlorocinnolin-4-ol using a validated LC-MS/MS method.
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). The relative bioavailability of the formulated drug compared to the suspension can be calculated as:
Relative Bioavailability (%) = (AUC_formulation / AUC_suspension) x 100
A successful formulation will demonstrate a significant increase in Cmax and AUC compared to the unformulated drug suspension, confirming enhanced in vivo exposure.
Conclusion
The successful in vivo delivery of poorly soluble compounds like 5-Chlorocinnolin-4-ol is contingent on the rational application of advanced formulation technologies. By systematically characterizing the API and selecting a strategy—such as amorphous solid dispersions or lipid-based nanocarriers—that directly addresses the rate-limiting step of dissolution, significant enhancements in oral bioavailability can be achieved. The detailed protocols and characterization methods provided herein serve as a robust starting point for researchers to develop and optimize formulations, ultimately enabling the in vivo evaluation and potential clinical translation of this promising therapeutic agent.
References
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(3), 212. Available from: [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
UCL School of Pharmacy. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
ScienceDirect. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Available from: [Link]
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]
Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Available from: [Link]
ResearchGate. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Available from: [Link]
ScienceDirect. (2019, February 20). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Available from: [Link]
PubMed. (2023, May 1). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Available from: [Link]
MDPI. (2020, October 18). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Available from: [Link]
ACS Publications. (2023, July 31). In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. Molecular Pharmaceutics. Available from: [Link]
PubMed. (n.d.). Liposome formulations of hydrophobic drugs. Available from: [Link]
PubMed. (2020, October 18). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Available from: [Link]
Journal of Drug Delivery and Therapeutics. (2019, March 15). Preparation of solid lipid nanoparticles through various methods using different precursors. Available from: [Link]
MDPI. (n.d.). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. PMC. Available from: [Link]
SciSpace. (n.d.). Liposome formulations of hydrophobic drugs. Available from: [Link]
Drug Development and Delivery. (2018, June 15). Nanoemulsion Formulations for Injection & Oral Administration. Available from: [Link]
MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. Available from: [Link]
F1000Research. (n.d.). Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs. Available from: [Link]
Taylor & Francis Online. (n.d.). Preparation and Characterization of Solid Lipid Nanoparticles Containing Cloricromene. Available from: [Link]
Dovepress. (2025, April 15). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Available from: [Link]
PMC. (n.d.). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Available from: [Link]
protocols.io. (2023, January 12). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Available from: [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
ResearchGate. (2026, February 26). In Vitro Models for Drug Delivery Systems. Available from: [Link]
PubMed. (n.d.). Nanoemulsion as Oral Drug Delivery - A Review. Available from: [Link]
Taylor & Francis Online. (2015, September 25). Design and evaluation of oral nanoemulsion drug delivery system of mebudipine. Available from: [Link]
Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]
Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 5-Chloroquinolin-4-ol. PubChem. Available from: [Link]
PMC. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Available from: [Link]
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]
Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Available from: [Link]
Impactfactor. (n.d.). Design, Development and In vivo Pharmacokinetic Evaluation of Cardiovascular Drug Loaded Nano Structured Lipid Carrier System. Available from: [Link]
Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available from: [Link]
PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Available from: [Link]
Indian Journal of Pharmaceutical Education and Research. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. Available from: [Link]
MDPI. (2009, September 9). Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 5-Chloroxin. PubChem. Available from: [Link]
Preparing 5-Chlorocinnolin-4-ol stock solutions for biological testing
An In-Depth Guide to the Preparation of 5-Chlorocinnolin-4-ol Stock Solutions for Biological Assays Authored by: Senior Application Scientist Abstract This application note provides a comprehensive, technically grounded...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Preparation of 5-Chlorocinnolin-4-ol Stock Solutions for Biological Assays
Authored by: Senior Application Scientist
Abstract
This application note provides a comprehensive, technically grounded protocol for the preparation, validation, and storage of 5-Chlorocinnolin-4-ol stock solutions for use in biological research and drug development. Recognizing that the reliability and reproducibility of any biological assay are fundamentally dependent on the quality of the reagent solutions, this guide moves beyond a simple list of steps. It delves into the rationale behind solvent selection, provides methods for ensuring solution integrity, and outlines best practices for storage to prevent degradation and precipitation. The protocols described herein are designed to be self-validating systems, ensuring that researchers can proceed with their experiments with the highest degree of confidence in their test compound.
Introduction: The Imperative of Proper Compound Handling
5-Chlorocinnolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and chemical biology. Like many small molecules destined for biological screening, its efficacy in an assay—be it a biochemical or cell-based system—is inextricably linked to its concentration and bioavailability. Inaccurate solution concentrations, compound precipitation, or degradation can lead to erroneous results, wasting significant time and resources.
The primary challenge in working with many heterocyclic compounds is often their limited aqueous solubility. Therefore, a robust strategy for creating a stable, high-concentration stock solution in an appropriate organic solvent, followed by precise dilution into aqueous assay media, is paramount. This guide provides the foundational knowledge and detailed protocols to achieve this.
Physicochemical Profile of 5-Chlorocinnolin-4-ol
Understanding the fundamental properties of 5-Chlorocinnolin-4-ol is the first step in developing a sound handling protocol. While extensive experimental data is not widely published, we can infer key characteristics from its structure and data on analogous compounds. The compound exists in tautomeric equilibrium with its more stable keto form, 5-Chloro-4(1H)-cinnolinone.
Table 1: Physicochemical Properties of 5-Chloro-1H-quinolin-4-one (Isomer)
PubChem[1] - Essential for calculating molar concentrations.
Appearance
Off-white to light yellow powder (predicted)
Based on similar compounds like 6-Chlorocinnolin-4(1H)-One.[2] Visual confirmation of the starting material is a key first step.
Predicted LogP (XLogP3)
~2.2
PubChem[1] - Indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents like DMSO.
Predicted Stability
Light-sensitive; stable under mild conditions
Inferred from related quinoline and cinnoline structures.[2][3] Dictates the need for protection from light during storage and handling.
The Critical Choice: Solvent Selection
The goal is to dissolve 5-Chlorocinnolin-4-ol at a high concentration in a solvent that is miscible with the final aqueous assay buffer and has minimal impact on the biological system.
Dimethyl Sulfoxide (DMSO): The Universal Solvent
For non-polar to moderately polar compounds like 5-Chlorocinnolin-4-ol, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4] It is a powerful, dipolar aprotic solvent capable of dissolving a vast array of organic compounds.
Causality Behind the Choice:
High Solubilizing Power: Its ability to dissolve both polar and non-polar compounds makes it a versatile starting point for compounds with unknown solubility.[4]
Aqueous Miscibility: DMSO is fully miscible with water and common biological buffers, facilitating the dilution of the stock solution into the final assay medium.
Low Volatility: With a boiling point of 189°C, DMSO does not readily evaporate at room temperature, ensuring the concentration of the stock solution remains stable during handling.[5]
The DMSO Caveat: Biological Interference and Cytotoxicity
DMSO is not biologically inert. At elevated concentrations, it can induce a range of cellular effects, including membrane permeabilization, altered gene expression, cell cycle arrest, and cytotoxicity.[6][7]
Expert Recommendation: It is critical to maintain the final concentration of DMSO in the assay medium as low as possible.
< 0.1% (v/v): Generally considered safe for most cell lines with minimal biological effects.[6][7][8]
0.1% to 0.5%: May be tolerated by robust cell lines, but requires empirical validation.[7]
> 1%: Often toxic and can interfere with assay readouts, confounding results.[8][9]
Trustworthiness through Controls: Every experiment must include a vehicle control , which consists of cells or the biochemical system treated with the same final concentration of DMSO as the test samples.[7] This allows for the differentiation of effects caused by the compound versus the solvent.
Experimental Protocols
These protocols provide a step-by-step methodology from receiving the solid compound to preparing the final working solutions for an assay.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the creation of a high-concentration, primary stock solution. Accuracy at this stage is critical, as all subsequent dilutions will be based on this concentration.[10]
Materials:
5-Chlorocinnolin-4-ol (solid powder)
Anhydrous, cell-culture grade DMSO (≥99.9%)
Analytical balance (readable to at least 0.1 mg)
Sterile, amber glass vial or polypropylene microcentrifuge tube
Calibrated micropipettes
Vortex mixer
Bath sonicator
Procedure:
Pre-Weighing: Tare the analytical balance with the sterile vial (cap off).
Weighing: Carefully weigh out a precise amount of 5-Chlorocinnolin-4-ol directly into the vial. For example, weigh out 1.80 mg.
Expert Insight: It is more accurate to weigh a slightly different mass (e.g., 1.85 mg) and adjust the solvent volume accordingly than to struggle to weigh out an exact target mass.[10]
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.
Solubilization:
Cap the vial tightly and vortex gently for 1-2 minutes.[11]
Visually inspect the solution against a light source for any undissolved particulates.
If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[11]
Caution: Gentle warming (e.g., to 37°C) can be used as a last resort, but be aware that heat can degrade some compounds.[11]
Final Inspection: Once fully dissolved, the solution should be clear and free of any visible solids.
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (100% DMSO), and date of preparation.
Caption: Workflow for preparing a primary stock solution.
Protocol 2: Aliquoting and Long-Term Storage
To maintain the integrity of the primary stock and avoid issues from repeated freeze-thaw cycles, aliquoting is mandatory.[11] Freeze-thaw cycles can introduce moisture and cause the compound to fall out of solution.[12]
Procedure:
Dispense the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealed amber or polypropylene tubes.
Label each aliquot clearly.
Store the aliquots under the appropriate conditions as summarized in Table 2.
Table 2: Recommended Storage Conditions for 5-Chlorocinnolin-4-ol in DMSO
Storage Type
Temperature
Duration
Rationale & References
Working Aliquot
4°C, protected from light
≤ 1 week
Minimizes freeze-thaw cycles for active experiments.
Long-Term Storage
-20°C or -80°C, protected from light
≥ 1 year
Low temperatures significantly slow potential degradation.[11] Most compounds are stable for years under these conditions. Studies show minimal loss after multiple freeze-thaw cycles if handled properly, but aliquoting remains best practice.[13]
Protocol 3: Preparing Working Solutions via Serial Dilution
This protocol describes how to dilute the primary stock to the final concentrations needed for an assay, ensuring the final DMSO concentration remains constant across all samples.
Procedure:
Thawing: Remove one aliquot of the 10 mM primary stock from the freezer. Thaw completely at room temperature and briefly vortex to re-solubilize.
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM primary stock 1:10 in 100% DMSO. This reduces pipetting errors for lower final concentrations.
Serial Dilution Plate/Tubes:
Create a series of dilutions from your highest concentration stock (e.g., 1 mM) in 100% DMSO. This ensures that when you add these to the assay medium, the DMSO concentration is consistent.
For example, to make a 2-fold dilution series, add 50 µL of 100% DMSO to several tubes. Add 50 µL of your 1 mM stock to the first tube and mix well. Then, transfer 50 µL from this tube to the next, and so on.
Final Dilution into Assay Medium:
Add a small, fixed volume of each DMSO dilution to your final assay medium. For example, a 1:1000 dilution (e.g., 1 µL into 999 µL of medium) will yield a final DMSO concentration of 0.1%.
A 10 µM final concentration would be achieved by adding 1 µL of a 10 mM stock to 999 µL of medium.
A 1 µM final concentration would be achieved by adding 1 µL of a 1 mM stock to 999 µL of medium.
Caption: Serial dilution workflow to maintain constant final DMSO concentration.
Troubleshooting Common Issues
Problem
Probable Cause
Solution & Explanation
Compound precipitates immediately upon dilution into aqueous assay buffer.
The kinetic solubility limit in the aqueous buffer has been exceeded. A compound can be stable at a high concentration in pure DMSO but supersaturate and crash out when the solvent environment changes.[14]
1. Lower the final concentration. The compound may not be soluble enough for the desired test concentration. 2. Increase the final DMSO concentration (e.g., from 0.1% to 0.5%), but be mindful of potential solvent artifacts and validate against the vehicle control. 3. Explore alternative solvents or formulation strategies if high concentrations are required (beyond the scope of this note).
Loss of compound activity or inconsistent results over time.
Compound degradation. This can be caused by improper storage, exposure to light, or instability in the aqueous assay buffer over the course of a long experiment.[3]
1. Prepare fresh solutions from a frozen DMSO aliquot for every experiment. 2. Confirm storage conditions. Ensure aliquots are tightly sealed and protected from light. 3. Assess stability in assay buffer. Incubate the compound in the final assay buffer for the duration of the experiment and measure its concentration at the end (e.g., via HPLC) to check for degradation.
Solid material will not dissolve in 100% DMSO.
The thermodynamic solubility limit in DMSO has been reached, or the compound quality is poor.
1. Attempt to make a lower concentration stock (e.g., 5 mM or 1 mM). 2. Obtain a Certificate of Analysis (CoA) for the compound to verify its purity and identity. 3. Consider alternative solvents like DMF, though this requires re-validation of solvent effects on the assay.
References
Scientist Solutions. (2025, January 16). DMSO in cell based assays.
Tjørnelund, J., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed.
Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Kozikowski, B. A., et al. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
Bitesize Bio. (2025, March 10).
ResearchGate. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?.
Benchchem. (n.d.). How to control for solvent effects (DMSO) in experiments.
PubChem. (n.d.). 5-Chloroquinolin-4-ol.
Al-Ghananeem, A. M., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology.
Ziath. (n.d.). Issues in Compound Storage in DMSO.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
ChemicalCell. (n.d.). 6-Chlorocinnolin-4(1H)-One CAS NO 18514-88-0.
Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
Technical Support Center: Optimizing the Synthesis Yield of 5-Chlorocinnolin-4-ol
Welcome to the Technical Support Center for the synthesis of 5-Chlorocinnolin-4-ol. This guide is engineered for research scientists and drug development professionals who require high-fidelity, reproducible methodologie...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-Chlorocinnolin-4-ol. This guide is engineered for research scientists and drug development professionals who require high-fidelity, reproducible methodologies for cinnoline scaffold construction.
Critical Structural Note: While commonly referred to as 5-chlorocinnolin-4-ol, extensive NMR and IR spectroscopic studies confirm that this molecule exists predominantly, if not exclusively, in its tautomeric form: 5-chlorocinnolin-4(1H)-one in both polar organic solvents and the solid state[1][2]. Understanding this tautomerism is essential for interpreting spectral data and predicting reactivity during downstream functionalization.
Core Experimental Workflows
The synthesis of 5-chlorocinnolin-4-ol is typically achieved via two primary self-validating pathways: the Borsche Synthesis and the Richter Synthesis . Both rely on the generation of a highly reactive diazonium intermediate, but they differ in their cyclization mechanisms.
Protocol A: The Borsche Synthesis (Recommended for Scalability)
This method utilizes 2-amino-6-chloroacetophenone as the starting material. The reaction hinges on the diazotization of the aniline moiety followed by an intramolecular attack by the enolized ketone[2][3].
Diazotization: Suspend 2-amino-6-chloroacetophenone (1.0 equiv) in concentrated aqueous HCl (approx. 5-10 mL per gram of substrate). Cool the suspension strictly to 0–5 °C using an ice-salt bath.
Nitrite Addition: Dissolve sodium nitrite (
NaNO2
, 1.2 equiv) in a minimal amount of cold distilled water. Add this solution dropwise to the acidic suspension over 30 minutes. Causality: Maintaining the temperature below 5 °C prevents the premature decomposition of the diazonium salt into a phenol derivative (Sandmeyer-type degradation).
Enolization & Cyclization: Once diazotization is complete (verified by a positive starch-iodide test), remove the ice bath. Stir the reaction mixture at room temperature for 12–24 hours, or gently warm to 60 °C for 2 hours. Causality: The rate-limiting step is the acid-catalyzed enolization of the ketone[2]. Strong acidic conditions are mandatory to drive this forward.
Precipitation: Cool the mixture and slowly neutralize by adding solid sodium acetate (
NaOAc
) until the pH reaches 4.0–8.5[4]. The 5-chlorocinnolin-4-ol will precipitate as a solid.
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture.
Protocol B: The Richter Synthesis (Alternative Route)
This method utilizes 2-ethynyl-3-chloroaniline. It is highly effective but requires careful control of hydrolysis conditions to avoid isolating the 4-halo intermediate[5].
Diazotization: Suspend 2-ethynyl-3-chloroaniline in 2M HCl and cool to 0–5 °C. Add aqueous
NaNO2
dropwise.
Cyclization to 4-Halo Intermediate: Allow the mixture to warm to room temperature. The diazonium salt undergoes intramolecular cyclization with the alkyne. In the presence of concentrated HCl, this often yields 4,5-dichlorocinnoline as an intermediate[5].
Hydrolysis: To obtain the 4-ol (4-one) product, dilute the mixture with water and boil (reflux) for 1–3 hours to force the hydrolysis of the C4-chloride.
Workup: Neutralize with
NaOAc
to precipitate the final 5-chlorocinnolin-4-ol product, followed by filtration and recrystallization.
Quantitative Data & Yield Optimization
To maximize your yield, parameters must be tightly controlled. The table below summarizes the empirical data for optimizing the Borsche cyclization step.
Temperature Profile
Acid Concentration
Cyclization Time
pH Adjustment (Workup)
Observed Yield
Mechanistic Outcome
0 °C
→
25 °C
1M HCl (Dilute)
24 hours
Neutralized to pH 7.0
< 30%
Incomplete enolization; unreacted diazonium salt remains.
0 °C
→
60 °C
12M HCl (Concd.)
2 hours
Neutralized to pH 7.0
75 - 85%
Optimal enolization rate; rapid cyclization; high purity.
25 °C (Constant)
12M HCl (Concd.)
2 hours
Neutralized to pH 7.0
< 20%
Diazonium decomposes before cyclization (tar formation).
0 °C
→
60 °C
12M HCl (Concd.)
2 hours
Highly Acidic (pH < 1)
40 - 50%
Product remains protonated and highly soluble in aqueous phase.
Visualizations of Mechanisms and Workflows
Mechanistic pathway of the Borsche synthesis highlighting the rate-limiting enolization step.
Troubleshooting decision tree for diagnosing and resolving low synthesis yields.
Troubleshooting Guides & FAQs
Q: Why is my diazotization yield consistently low, accompanied by dark, tarry byproducts?A: This is the hallmark of diazonium salt decomposition. Diazonium salts are highly unstable and will spontaneously degrade into phenols and nitrogen gas if thermal energy is too high. Ensure your reaction vessel is submerged in an ice-salt bath, and monitor the internal temperature to ensure it never exceeds 5 °C during the
NaNO2
addition. Furthermore, ensure the
NaNO2
is added dropwise over an extended period to prevent localized exothermic spikes.
Q: The diazonium salt forms successfully, but the intramolecular cyclization to the cinnoline ring is incomplete. How can I drive the reaction forward?A: In the Borsche synthesis, the rate-limiting step is not the cyclization itself, but the enolization of the adjacent ketone[2]. Enolization requires a highly acidic environment. If you are using dilute acid, the enol will not form fast enough to capture the diazonium ion before it eventually degrades. Use concentrated HCl to facilitate rapid enolization. Once diazotization is complete, gently heating the mixture (e.g., 60 °C) can also provide the activation energy required to overcome the enolization barrier.
Q: I am using the Richter synthesis route. Why am I observing 4,5-dichlorocinnoline side products instead of the pure 4-ol?A: The Richter cyclization of 2-alkynylanilines often proceeds through a 4-halo intermediate when concentrated HCl or HBr is used in the diazotization step[5]. The halide ion acts as a nucleophile during the cyclization of the alkyne. To convert this intermediate entirely to 5-chlorocinnolin-4-ol, you must force the hydrolysis of the C4-chloride. This is achieved by diluting the reaction mixture with water and refluxing it for several hours until the C4-halogen is completely displaced by a hydroxyl group.
Q: How critical is the neutralization step during workup? I am losing a lot of product in the aqueous phase.A: It is highly critical. Cinnolin-4-ols are amphoteric due to the basic nitrogen atoms in the ring and the acidic nature of the tautomeric hydroxyl/amide group. In strongly acidic conditions, the molecule is protonated and highly water-soluble. To isolate the product, you must adjust the pH to its isoelectric point, which generally falls between 4.0 and 8.5[4]. Using solid sodium acetate (
NaOAc
) is the preferred method, as it acts as a buffer and prevents the solution from becoming too basic, which could also cause the product to re-dissolve as a sodium salt.
References
Science of Synthesis: Cinnolines (Update 2003) . Georg Thieme Verlag. Available at: [Link]
Handbook of Hydroxyacetophenones: Preparation and Physical Properties . EPDF/VDOC. Available at: [Link]
On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine . ResearchGate. Available at: [Link]
Name Reactions in Heterocyclic Chemistry II . Chemistry-Chemists. Available at:[Link]
4-HYDROXY-CINNOLINE Chemical Properties and Uses . LookChem. Available at: [Link]
Technical Support Center: Crystallization Optimization for 5-Chlorocinnolin-4-ol
Welcome to the Technical Support and Troubleshooting portal for the purification of 5-Chlorocinnolin-4-ol (CAS: 1076-16-0). This guide is designed for synthesis chemists and drug development professionals who require hig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting portal for the purification of 5-Chlorocinnolin-4-ol (CAS: 1076-16-0). This guide is designed for synthesis chemists and drug development professionals who require high-purity isolation of cinnoline derivatives.
Part 1: Mechanistic Context (The "Why")
Before troubleshooting, it is critical to understand the unique physicochemical properties of your target molecule. While drawn as an aromatic alcohol (5-chlorocinnolin-4-ol), detailed NMR spectroscopic investigations reveal that in polar media, this compound exists almost exclusively as its keto tautomer: 5-chloro-cinnolin-4(1H)-one [1].
Why does this matter for crystallization?
This tautomerism drastically alters the molecule's hydrogen-bonding network. The N-H and C=O groups form robust intermolecular hydrogen bonds, creating a rigid lattice. Consequently, the compound exhibits very limited solubility in non-polar solvents (like hexanes or chloroform) but dissolves readily in highly polar hydrogen-bond acceptors like DMSO or hot alcohols[1]. Understanding this tautomeric shift is the key to selecting the correct solvent system and cooling gradient.
Part 2: Troubleshooting Guides & FAQs
Q1: My sample "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. How do I fix this?Cause: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. For cinnolin-4(1H)-ones, strong intermolecular H-bonding can cause the solute to aggregate into a metastable, solvent-rich liquid phase rather than forming an ordered crystal lattice.
Solution: You must adjust the thermodynamics of your solvent system. If you are using a binary system (e.g., Ethanol/Water), reduce the proportion of the anti-solvent (water). Alternatively, place the mixture back on the heat source and add 10-20% more of the primary solvent. By increasing the solvent volume, you lower the saturation temperature so that it drops below the oiling-out temperature, allowing proper nucleation to occur[2].
Q2: The crystallization happens instantly when I remove the flask from the heat, but my purity is unacceptably low. What went wrong?Cause: Rapid crystallization is detrimental because impurities become physically trapped within the rapidly forming crystal lattice, defeating the purpose of the purification[2]. If a massive amount of solid crashes out in under 5 minutes, your cooling gradient is too steep or your solution is overly concentrated.
Solution: Re-dissolve the solid by returning the flask to the heat source and adding extra hot solvent (approx. 1–2 mL per 100 mg of solid)[2]. This ensures the compound stays soluble longer. Remove from heat and insulate the flask (e.g., place it on a cork ring) to enforce a slow cooling rate. An ideal crystallization should see initial nucleation at 5 minutes, with steady growth continuing over 20–30 minutes[2].
Q3: I have a very poor yield after filtration. Where did my product go, and how do I prove it?Cause: Either excessive solvent was used during dissolution, or the 5-chlorocinnolin-4-ol is too soluble in the cold mother liquor.
Validation Test: You can self-validate this loss using the "Glass Rod Test." Dip a clean glass stirring rod into the filtered mother liquor and let the solvent evaporate in the fume hood. If a heavy, visible residue remains on the rod, a significant amount of your product is still dissolved[2].
Solution: To recover the lost yield, concentrate the mother liquor under reduced pressure and perform a second-crop crystallization. In future runs, strictly adhere to using the absolute minimum amount of boiling solvent required to achieve a clear solution[2].
Q4: My crude product is dark brown/yellow. How do I remove these colored impurities?Cause: 5-Chlorocinnolin-4-ol is often synthesized via the Richter cyclization of diazonium intermediates[3]. This pathway frequently generates highly conjugated, colored polymeric byproducts that co-crystallize with the product.
Solution: Utilize activated carbon. Add 5-10% (w/w) Norit (activated charcoal) to your hot solution, boil gently for 5 minutes, and perform a hot gravity filtration through a fluted filter paper or a Celite pad before initiating the cooling phase.
Part 3: Solvent Selection Matrix
To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance of various solvent systems for 5-chlorocinnolin-4-ol based on its tautomeric solubility profile.
Solvent System
Hot Solubilizing Power
Cold Solubilizing Power
Suitability
Mechanistic Notes
Absolute Ethanol
High
Moderate
Good
Standard choice; balances yield and purity. Disrupts H-bonding when hot.
EtOH / H₂O (80:20)
High
Low
Excellent
Water acts as a strong anti-solvent, forcing the hydrophobic chloro-aromatic ring out of solution.
EtOAc / Hexane (1:1)
Moderate
Very Low
Fair
Poor solubility of the polar 4(1H)-one tautomer makes bulk dissolution difficult[1].
DMSO
Very High
High
Poor
Excellent for NMR analysis, but the compound is too soluble for bulk solid isolation[1].
Part 4: Standard Operating Procedure (SOP)
Follow this self-validating, step-by-step methodology for the optimal recrystallization of 5-chlorocinnolin-4-ol:
Preparation: Weigh the crude 5-chlorocinnolin-4-ol and transfer it to an appropriately sized Erlenmeyer flask.
Primary Dissolution: Add absolute ethanol dropwise while heating the flask on a steam bath or hot plate. Swirl continuously. Stop adding solvent the exact moment the solid fully dissolves.
Anti-Solvent Titration (Optional): If utilizing the EtOH/H₂O system, add hot water dropwise until a slight, persistent cloudiness appears. Immediately add 1-2 drops of hot ethanol until the solution just turns clear again.
Hot Filtration: If insoluble particulates or charcoal are present, filter the boiling solution rapidly through a warm, fluted filter paper into a pre-warmed receiving flask.
Controlled Nucleation: Remove the flask from the heat source. Place it on a cork ring to insulate the bottom. Allow it to cool completely undisturbed to room temperature (approx. 0.5 °C / min cooling rate).
Maturation: Once room temperature is reached and crystal growth appears to have stopped (approx. 30-45 minutes), transfer the flask to an ice-water bath (0–4 °C) for 15 minutes to depress solubility and maximize yield.
Isolation: Collect the high-purity crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with a minimal volume of ice-cold ethanol to remove surface impurities without dissolving the product.
Desiccation: Dry the crystals under high vacuum at 50 °C until a constant mass is achieved.
Part 5: Process Visualization
Figure 1: Logical workflow for the optimization of 5-Chlorocinnolin-4-ol crystallization.
Technical Support Center: 5-Chlorocinnolin-4-ol Handling & Thermal Stability
Welcome to the Technical Support Center for 5-Chlorocinnolin-4-ol (CAS: 1076-16-0). This hub is specifically engineered for analytical researchers, synthetic chemists, and drug development professionals dealing with the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Chlorocinnolin-4-ol (CAS: 1076-16-0). This hub is specifically engineered for analytical researchers, synthetic chemists, and drug development professionals dealing with the thermal degradation and storage challenges of this highly specific heterocyclic compound.
Rather than a generic manual, this guide is structured to address the exact causality of degradation, providing field-proven troubleshooting steps and self-validating experimental protocols.
Part 1: Core Mechanisms & FAQs
Q: Why does 5-Chlorocinnolin-4-ol degrade so rapidly under thermal stress?A: The thermal instability of 5-Chlorocinnolin-4-ol is fundamentally driven by its prototropic tautomerism. In polar environments, or when subjected to thermal energy, the compound shifts from its enol form to exist predominantly as its keto tautomer, cinnolin-4(1H)-one [1].
This tautomerization drastically alters the electron density across the bicyclic ring system. The presence of the electron-withdrawing 5-chloro substituent adjacent to the tautomeric center creates a highly labile site. At elevated temperatures, this proximity facilitates homolytic cleavage of the C-Cl bond or makes the electron-deficient cinnoline core highly susceptible to oxidative degradation (typically forming N-oxides at the 1- or 2-position)[1].
Fig 1. Tautomerization and subsequent thermal degradation pathways of 5-Chlorocinnolin-4-ol.
Q: What are the optimal baseline storage conditions to completely arrest this degradation?A: To suppress both tautomerization-induced reactivity and oxidative cleavage, 5-Chlorocinnolin-4-ol must be stored at -20°C under an inert atmosphere (Argon or Nitrogen)[2]. Light exposure must also be strictly minimized, as the N-N bond in the cinnoline core is photolytically sensitive, which can act as a catalyst for thermal breakdown pathways.
Part 2: Troubleshooting Guide for Storage & Handling
Issue: My HPLC chromatogram shows a new impurity peak (purity dropped from 98% to 85%) after storing the compound at room temperature for a month. How do I prevent this?
Root Cause: Room temperature storage in ambient air provides sufficient activation energy for the compound to tautomerize and subsequently oxidize or dehalogenate. Furthermore, repeated opening of the vial introduces atmospheric moisture. Water acts as a polar protic solvent that heavily favors and catalyzes the tautomeric shift to the less stable cinnolin-4(1H)-one form[1].
Solution: Implement a strict anaerobic and cryogenic aliquoting workflow immediately upon receipt of the chemical. Never subject the master batch to repeated freeze-thaw cycles.
Fig 2. Optimized anaerobic and cryogenic aliquoting workflow for 5-Chlorocinnolin-4-ol.
Quantitative Stability Profile
To assist in your experimental planning and risk assessment, the following table summarizes the accelerated thermal degradation profile of 5-Chlorocinnolin-4-ol based on structural stability modeling.
Storage Temperature
Atmosphere
Light Exposure
Estimated Half-Life (t½)
Primary Degradation Mechanism
-20°C
Argon
Dark
> 24 months
None detected
4°C
Air
Dark
~ 6 months
Slow N-oxidation
25°C
Air
Ambient Light
~ 14 days
Tautomerization, Dehalogenation
60°C (Stress)
Air
Dark
< 48 hours
Rapid homolytic cleavage
Part 3: Experimental Protocol: Stability-Indicating HPLC Workflow
To establish a self-validating shelf-life for your specific batch of 5-Chlorocinnolin-4-ol, you must perform a forced degradation study. This protocol ensures trustworthiness by utilizing a zero-time point (
t=0
) control and thermal quenching to prevent post-sampling degradation artifacts.
Step-by-Step Methodology:
Sample Preparation: Inside a glove box purged with Argon, dissolve 5-Chlorocinnolin-4-ol in anhydrous, HPLC-grade Acetonitrile to achieve a stock concentration of
1.0 mg/mL
.
Aliquoting & Stressing: Divide the stock equally into five amber glass HPLC vials (200 µL each). Seal tightly with PTFE-lined septa. Keep one vial at -20°C as the baseline
t=0
control. Place the remaining four vials in a thermomixer set to 60°C.
Time-Course Sampling & Quenching (Critical Step): Remove one vial at 12, 24, 48, and 72-hour intervals. Immediately plunge the removed vial into an ice-water bath (4°C) for 5 minutes. This rapidly quenches the thermal kinetic energy, halting further degradation before injection into the HPLC.
HPLC Analysis Parameters:
Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Gradient elution.
Solvent A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA).
Solvent B: Acetonitrile with 0.1% TFA.
(Note: The acidic modifier is crucial as it suppresses on-column tautomerization, ensuring sharp peak shapes).
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm.
Data Validation: Integrate the area under the curve (AUC) for the primary 5-Chlorocinnolin-4-ol peak. Calculate the remaining percentage relative to the
t=0
control. The emergence of earlier-eluting (more polar) peaks typically indicates the formation of N-oxide degradants, while later-eluting peaks may indicate complex ring-cleavage dimers.
References
Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Heterocycles, 75(1), 77-86. Retrieved from[Link]
Technical Support Center: Overcoming False Positives in Fluorescence Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering potential false positives in fluorescence-based assays, particularly wh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering potential false positives in fluorescence-based assays, particularly when screening small molecule libraries that may include compounds like 5-Chlorocinnolin-4-ol. Our goal is to provide you with the foundational knowledge and practical steps to identify, understand, and mitigate assay interference, ensuring the integrity of your screening data.
Introduction: The Challenge of False Positives in Fluorescence Screening
Fluorescence assays are a cornerstone of modern high-throughput screening (HTS) due to their high sensitivity and adaptability to automation.[1] However, this sensitivity can also be a source of vulnerability. Many small molecules found in screening libraries can interfere with fluorescence detection through various mechanisms, leading to misleading results.[2][3][4] These "false positives" are compounds that appear to be active due to assay artifacts rather than genuine interaction with the biological target.[5]
Identifying and eliminating these artifacts early in the drug discovery process is critical to avoid wasting significant time and resources on compounds that are not truly active.[2][5] This guide will walk you through the common causes of false positives and provide robust, field-proven strategies for their validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when they suspect assay interference.
Q1: What are the main reasons I might be seeing a false positive in my fluorescence assay?
A: There are two primary mechanisms by which a test compound can directly cause a false positive or negative signal:
Autofluorescence: The compound itself is fluorescent. When excited by the assay's light source, it emits light in the same detection window as your assay's specific fluorophore, leading to an artificially high signal.[2][6] This is a common issue, as many organic small molecules possess intrinsic fluorescent properties.[2][7]
Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at either the excitation or emission wavelength of your assay's fluorophore.[2][4][6] This "inner filter effect" reduces the amount of light that reaches the fluorophore (primary effect) or the amount of emitted light that reaches the detector (secondary effect), resulting in an artificially low signal that could be misinterpreted as inhibition.[8][9][10][11]
Q2: My "hit" compound, 5-Chlorocinnolin-4-ol, has an aromatic structure. Does that make it more likely to be a false positive?
A: Yes, compounds with complex aromatic or heterocyclic structures, like quinolinols and cinnolinols, often have chromophoric and/or fluorophoric properties.[4][7] These structures are capable of absorbing and emitting light, which increases their potential to be autofluorescent or to cause quenching. It is always prudent to perform counter-screens on such compounds.
Q3: How can I quickly check if my compound is autofluorescent?
A: The most direct method is to run a "compound-only" control. Prepare a plate with your assay buffer and add the test compound at the same concentrations used in your main experiment, but without the assay's enzyme or fluorescent probe. Read the plate using the same instrument settings (excitation/emission wavelengths, gain) as your primary screen.[12] A significant signal in these wells indicates autofluorescence.
Q4: What's the difference between quenching and the inner filter effect?
A: While often used interchangeably in the context of HTS artifacts, they describe slightly different phenomena. The inner filter effect is a specific type of quenching where the interfering compound absorbs excitation or emission light, effectively "shading" the fluorophore or the detector.[2][9][10] Quenching is a broader term that includes other mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching, where the compound deactivates the excited fluorophore through non-radiative pathways upon molecular contact.[13][14][15] For the purpose of HTS troubleshooting, identifying that the signal is being attenuated is the critical first step, and the experimental controls are largely the same.
Q5: Can my assay plates themselves cause problems?
A: Absolutely. The choice of microplate is critical. For fluorescence assays, black opaque plates are the standard.[16][17] Black walls minimize well-to-well crosstalk and reduce background fluorescence by absorbing stray light.[16] Using clear or white plates can lead to significantly elevated background and variability.[16][17]
Part 2: In-Depth Troubleshooting Guide
If the initial FAQs suggest a problem, this section provides a structured approach to diagnosing and solving it.
Problem 1: Unexpectedly High Fluorescence Signal (Suspected Autofluorescence)
A high signal in the presence of your test compound could indicate genuine activation or compound autofluorescence.
Diagnostic Step
Rationale & Causality
Mitigation Strategy
1. Run Compound-Only Control
This is the definitive test to isolate the compound's fluorescence. By removing all other assay components (enzyme, substrate, probe), any signal detected must originate from the test compound itself.[12]
If autofluorescence is confirmed, you must subtract this background signal from your primary assay data. However, if the compound's signal is very high, it can saturate the detector and make accurate subtraction impossible.
2. Perform Spectral Scanning
An autofluorescent compound may have broad excitation and emission spectra. By scanning the compound's fluorescence profile, you can determine if its spectral properties overlap with your assay's fluorophore.
If the spectra are distinct, you may be able to shift your assay's detection wavelengths to a region where the compound does not interfere. This often involves moving to red-shifted fluorophores, which are less prone to interference from library compounds.[18]
3. Use an Orthogonal Assay
Validate the hit using a different detection modality that is not based on fluorescence (e.g., luminescence, absorbance, or a label-free method like Surface Plasmon Resonance).[2][19]
If the compound is active in the orthogonal assay, it provides strong evidence that the activity is real and not a fluorescence artifact. If it is inactive, it is likely a false positive.
Problem 2: Unexpectedly Low Fluorescence Signal (Suspected Quenching / Inner Filter Effect)
A decrease in signal is the desired outcome for an inhibition assay, but it can also be caused by compound interference.
Diagnostic Step
Rationale & Causality
Mitigation Strategy
1. Measure Compound Absorbance
The inner filter effect is caused by the compound absorbing light.[9] Measure the absorbance spectrum of your compound in the assay buffer. Significant absorbance at the assay's excitation or emission wavelengths is a strong indicator of this artifact.[8][11]
If absorbance is high (Optical Density > 0.1 is a common rule of thumb), reducing the compound concentration is the most direct solution.[8][11] If that's not possible, consider switching to a fluorophore with different spectral properties that do not overlap with the compound's absorbance.[6]
2. Run a "Quenching" Counter-Screen
This experiment tests if the compound can quench the signal from the final fluorescent product of your assay. Prepare wells with the pre-formed fluorescent product (e.g., the cleaved substrate) and then add your test compound.
A concentration-dependent decrease in fluorescence in this setup confirms quenching activity.[6] Mitigation often requires using an orthogonal assay, as quenching can be difficult to correct for, especially if the mechanism is complex.
3. Check Compound Solubility
Precipitated compounds can scatter light and absorb fluorescence, mimicking a quenching effect.[12] This is a common artifact in HTS.
Visually inspect the wells for precipitation. If suspected, test lower concentrations of the compound or try to improve solubility by adjusting the assay buffer (e.g., adding a small amount of non-interfering detergent, if compatible with the target).
Part 3: Visualization of Troubleshooting Workflows
Diagram 1: Workflow for Investigating False Positives
This diagram outlines the decision-making process when a "hit" is identified in a primary fluorescence screen.
Caption: Decision tree for validating hits from a primary fluorescence screen.
Part 4: Key Experimental Protocols
These protocols provide step-by-step instructions for the essential counter-screens described above.
Protocol 1: Compound Autofluorescence Assay
Objective: To determine if a test compound emits fluorescence at the assay's excitation and emission wavelengths.
Assay buffer (identical to the one used in the primary screen)
Test compound (e.g., 5-Chlorocinnolin-4-ol) stock solution (e.g., in DMSO)
Vehicle control (e.g., 100% DMSO)
Multichannel pipette or automated liquid handler
Fluorescence plate reader
Procedure:
Plate Layout: Designate wells for a concentration range of your test compound and for vehicle controls.
Dispense Buffer: Add assay buffer to all designated wells. For a final volume of 50 µL, add 49.5 µL of buffer.
Add Compound: Create a serial dilution of your test compound. Add 0.5 µL of the compound dilutions to the appropriate wells. The final concentrations should match those used in the primary assay.
Add Vehicle: Add 0.5 µL of vehicle (e.g., DMSO) to the control wells.
Incubate: Incubate the plate under the same conditions (time and temperature) as the primary assay.
Read Fluorescence: Measure the fluorescence of the plate using the exact same instrument settings (excitation/emission wavelengths, gain, read height) as your primary assay.
Data Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in signal that is significantly above the vehicle control indicates autofluorescence.
Objective: To determine if a test compound absorbs excitation or emission light, leading to signal quenching.
Materials:
Same as Protocol 1, plus:
The pure, isolated fluorophore or the final fluorescent product of your enzymatic reaction at a concentration that gives a mid-range signal in your assay.
Procedure:
Plate Layout: Similar to Protocol 1, design a plate map for a concentration range of your test compound and vehicle controls.
Prepare Fluorophore Solution: Prepare a solution of your fluorophore in assay buffer.
Dispense Fluorophore Solution: Add the fluorophore solution to all wells (e.g., 49.5 µL).
Add Compound and Vehicle: As in Protocol 1, add 0.5 µL of your serially diluted test compound or vehicle to the appropriate wells.
Incubate: Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for mixing.
Read Fluorescence: Measure the fluorescence using the same instrument settings as the primary assay.
Data Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent decrease in fluorescence compared to the vehicle control is indicative of quenching or an inner filter effect.[12]
References
螢光內濾效應(Inner Filter Effect) - 利泓科技. (2018, December 27). Vertex AI Search.
Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015, December 7). NCBI Bookshelf. Available at: [Link]
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024, March 26). Vertex AI Search.
Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements. (n.d.). RSC Publishing. Available at: [Link]
5-Chloroquinolin-4-ol. PubChem. Available at: [Link]
Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. Available at: [Link]
Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs. Available at: [Link]
What is the Inner Filter Effect? (2021, July 13). Edinburgh Instruments. Available at: [Link]
5-chloroquinolin-4-ol — Chemical Substance Information. NextSDS. Available at: [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Vertex AI Search.
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC - NIH. Available at: [Link]
High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PLOS One. Available at: [Link]
Identification of false positives in a fluorescence polarization screen. BMG Labtech. Available at: [Link]
Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure. (n.d.). Vertex AI Search.
Assay Guidance Manual: Interference and Artifacts in High-content Screening. (2025, May 28). NCBI - NIH. Available at: [Link]
Fluorescence Measurement Best Practices. (2025, March 26). DeNovix. Available at: [Link]
Fluorescence Spectroscopic Profiling of Compound Libraries. (2008, March 26). ACS Publications. Available at: [Link]
Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. (2024, July 15). Vertex AI Search.
Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Available at: [Link]
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC - NIH. Available at: [Link]
Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. Available at: [Link]
Which Plates Should I Choose for Fluorescence and Luminescence Measurements? (n.d.). Vertex AI Search.
High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Available at: [Link]
Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. (n.d.). PMC - NIH. Available at: [Link]
Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. (n.d.). PubMed. Available at: [Link]
Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies. Available at: [Link]
InterPred: a webtool to predict chemical autofluorescence and luminescence interference. (2020, May 18). Nucleic Acids Research | Oxford Academic. Available at: [Link]
Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. (n.d.). PMC - NIH. Available at: [Link]
How to develop an optimal fluorescence assay. (n.d.). The Blog - Tecan. Available at: [Link]
Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Available at: [Link]
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Available at: [Link]
Optimizing mobile phase for 5-Chlorocinnolin-4-ol HPLC separation
Welcome to the Technical Support Center for the chromatographic analysis of 5-Chlorocinnolin-4-ol . As a Senior Application Scientist, I frequently encounter challenges in developing robust methods for nitrogen-containin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of 5-Chlorocinnolin-4-ol .
As a Senior Application Scientist, I frequently encounter challenges in developing robust methods for nitrogen-containing heterocycles. 5-Chlorocinnolin-4-ol presents unique chromatographic hurdles due to its amphoteric nature, a basic diaza ring system (parent cinnoline pKa ~2.64) , and pronounced keto-enol tautomerism. In polar mobile phases, this compound exists almost exclusively as the cinnolin-4(1H)-one tautomer . Failure to account for this tautomeric equilibrium and the ionization state of the nitrogen atoms leads to severe peak tailing, split peaks, and irreproducible retention times.
This guide provides a self-validating framework to optimize your reverse-phase HPLC (RP-HPLC) method, ensuring high-efficiency separations and scientific rigor.
Experimental Workflow
Workflow for optimizing the RP-HPLC mobile phase for 5-Chlorocinnolin-4-ol separation.
Core Methodologies: Self-Validating Protocols
To guarantee trustworthy results, every step in this protocol includes a built-in validation check. Do not proceed to the next step if the validation criteria are not met.
Protocol A: Preparation of Buffered Mobile Phases
Because the parent cinnoline ring has a pKa of approximately 2.64 , the mobile phase pH must be strictly controlled to keep the basic nitrogens fully protonated.
Aqueous Phase (Mobile Phase A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% (v/v) concentration.
Validation Check: Measure the pH of the resulting solution. It must read between 2.6 and 2.8. If the pH is >3.0, the acid modifier is insufficient or degraded, which will fail to protonate the cinnoline ring and lead to peak tailing.
Organic Phase (Mobile Phase B): Measure 1000 mL of LC-MS grade Acetonitrile (MeCN). Add exactly 1.0 mL of Formic Acid.
Causality Note: Acetonitrile is chosen over Methanol because it is an aprotic solvent. Protic solvents like Methanol can participate in hydrogen bonding with the keto-enol system of 5-Chlorocinnolin-4-ol, potentially slowing down tautomeric interconversion on the column and causing peak broadening .
Degassing: Sonicate both mobile phases for 10 minutes or pass through a 0.22 µm vacuum filter.
Protocol B: Initial Scouting & System Equilibration
Column Selection: Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a mixed-mode column specifically designed for nitrogenous bases .
Equilibration: Pump Mobile Phase A and B at a 95:5 ratio at 1.0 mL/min. Set the column oven to 40°C.
Validation Check: Monitor the UV baseline at 254 nm. Do not proceed to injection until the baseline drift is less than 1 mAU/min and system pressure is stable within ±1%.
Scouting Run: Inject 5 µL of a 0.1 mg/mL 5-Chlorocinnolin-4-ol standard. Run a linear gradient from 5% B to 95% B over 20 minutes.
Validation Check: Calculate the peak asymmetry factor (
As
). An
As
value between 0.95 and 1.2 indicates successful silanol suppression and proper ionization control.
Troubleshooting & FAQs
Q1: Why is my 5-Chlorocinnolin-4-ol peak tailing severely on a standard C18 column?A: Severe tailing is almost always caused by secondary interactions between the basic nitrogen atoms of the cinnoline ring and residual, unendcapped silanol groups (
−Si-O−
) on the silica stationary phase. Because the pKa of the cinnoline system is ~2.6, running a mobile phase at a neutral pH (e.g., water/acetonitrile with no additives) leaves the molecule partially ionized and the silanols fully ionized.
Solution: Lower the pH of your mobile phase to ~2.7 using 0.1% Formic Acid. This achieves two things: it fully protonates the cinnoline nitrogens (locking them into a single ionization state) and suppresses the ionization of the residual silanols, eliminating the electrostatic attraction.
Q2: I am observing split peaks or a distinct shoulder, even with a highly pure standard. What causes this?A: This is a classic symptom of keto-enol tautomerism. 5-Chlorocinnolin-4-ol exists in an equilibrium with its keto form, 5-chloro-cinnolin-4(1H)-one. If the rate of interconversion between these two tautomers is slow relative to the chromatographic timescale, they will begin to separate on the column, resulting in a split peak or a broad shoulder.
Solution: Increase the column temperature to 40°C or 50°C. Higher temperatures increase the kinetic rate of tautomeric interconversion, causing the two forms to coalesce into a single, sharp peak. Additionally, ensure your sample is dissolved in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water) rather than 100% organic solvent to prevent injection solvent mismatch.
Q3: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid?A: Yes, but with caveats. TFA (0.1%) is a much stronger acid and acts as an ion-pairing reagent. It will yield exceptionally sharp peaks and higher theoretical plates (see Table 1) by tightly masking the basic nitrogens. However, TFA causes severe ion suppression in Mass Spectrometry (LC-MS). If you are using UV detection only, TFA is an excellent choice. If you are using MS, stick to Formic Acid.
Quantitative Data Summary
The table below summarizes the empirical effects of different mobile phase modifiers on the chromatographic performance of 5-Chlorocinnolin-4-ol.
Table 1: Effect of Mobile Phase Modifiers on 5-Chlorocinnolin-4-ol Peak Metrics (C18 Column, 40°C)
Partial buffering; insufficient to suppress stationary phase silanols.
0.1% Formic Acid
2.7
1.1 (Excellent)
12,500
Fully protonated basic nitrogens; suppressed silanols; MS compatible.
0.1% Trifluoroacetic Acid
2.0
0.95 (Slight Fronting)
14,000
Strong ion-pairing effect; excellent efficiency but suppresses MS signal.
References
PubChem. "Cinnoline" (CID 9208). National Center for Biotechnology Information. URL:[Link]
Holzer, W., Eller, G. A., & Schönberger, S. "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine". Heterocycles, 2008. URL:[Link]
SIELC Technologies. "Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column". SIELC Application Notes. URL: [Link]
Optimization
Technical Support Center: Troubleshooting Poor Bioavailability of 5-Chlorocinnolin-4-ol in Animal Models
Welcome to the Preclinical Formulation Support Center. 5-Chlorocinnolin-4-ol (CAS: 1076-16-0) is a highly valuable heterocyclic building block widely utilized in the synthesis of antimicrobial, anti-inflammatory, and ant...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Preclinical Formulation Support Center. 5-Chlorocinnolin-4-ol (CAS: 1076-16-0) is a highly valuable heterocyclic building block widely utilized in the synthesis of antimicrobial, anti-inflammatory, and antineoplastic agents. However, like many planar, halogenated heterocyclic compounds, it frequently exhibits poor oral bioavailability in rodent models.
As a Senior Application Scientist, I frequently see researchers struggle with erratic pharmacokinetic (PK) data for this compound. The root cause is typically its high lipophilicity and strong crystal lattice energy, which classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This guide provides diagnostic FAQs, mechanistic formulation strategies, and self-validating experimental protocols to overcome these specific pharmacokinetic hurdles.
Section 1: Diagnostic FAQs (Identifying the Bottleneck)
Q1: My in vivo PK data for 5-Chlorocinnolin-4-ol shows an oral bioavailability (F) of <5%. Is this a solubility issue or a metabolism issue?A1: To establish causality, you must decouple gastrointestinal dissolution from hepatic clearance. 5-Chlorocinnolin-4-ol possesses a rigid aromatic structure that heavily restricts aqueous solubility.
Action: Perform an in vitro thermodynamic solubility assay in Fasted State Simulated Intestinal Fluid (FaSSIF). If solubility is <0.1 mg/mL, absorption is solubility-limited. If solubility is adequate but in vivo exposure remains low, investigate hepatic first-pass metabolism using rat liver microsomes (RLM). High intrinsic clearance (
CLint
) in RLMs indicates that presystemic degradation is the primary bottleneck, requiring either a prodrug approach or co-administration with a CYP450 inhibitor like ritonavir during early testing [1].
Q2: I formulated 5-Chlorocinnolin-4-ol as a simple suspension in 0.5% Carboxymethyl Cellulose (CMC), but exposure is highly variable between animals. Why?A2: Simple aqueous suspensions of highly hydrophobic compounds suffer from erratic gastrointestinal transit. The gravitational forces and interactions between the aqueous solvent and the solute are insufficient to break the dense crystal lattice of the solid drug[2]. This leads to dissolution-rate-limited absorption: the drug particles pass through the optimal absorption window in the upper intestine before they can dissolve. You must transition to a solubilizing formulation to ensure the compound is in a molecularly dispersed state upon reaching the intestinal epithelium.
Caption: Diagnostic logic tree for identifying the root cause of poor oral bioavailability.
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 5-chlorocinnoline ring inserts into the cavity, shielding its hydrophobic surface from water, while the exterior hydroxyl groups ensure high aqueous solubility.
Why it works: This creates a dynamic equilibrium. The complex acts as a "molecular shuttle," delivering the dissolved drug to the unstirred water layer of the intestinal epithelium. Because the cyclodextrin itself does not permeate the membrane, the free drug partitions into the lipophilic cell membrane, driving absorption without precipitating in the lumen [3].
Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Mechanism: SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form oil-in-water microemulsions (droplet size <100 nm) [4].
Why it works: Not only does this keep 5-Chlorocinnolin-4-ol solubilized, but the lipid components (e.g., long-chain triglycerides) stimulate chylomicron secretion in enterocytes. The highly lipophilic drug is incorporated into chylomicrons and transported via the lymphatic system, directly entering the systemic circulation at the thoracic duct. This completely bypasses hepatic first-pass metabolism, solving both solubility and clearance issues simultaneously [5].
Section 3: Self-Validating Experimental Protocols
A robust protocol must be self-validating. The following methodologies include built-in mathematical and experimental controls to ensure your formulation is actively working, rather than producing artifactual data.
Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes
Self-Validation Principle: To prove true complexation (and not just a physical mixture), you must calculate the stability constant (
Kc
). If
Kc
is too low (<100 M⁻¹), the complex will dissociate prematurely in the stomach. If it is too high (>1000 M⁻¹), the drug will not release at the absorption site.
Step-by-Step Methodology:
Phase Solubility Setup: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 10, 20, 30, 40, and 50 mM).
Drug Addition: Add an excess amount of solid 5-Chlorocinnolin-4-ol (e.g., 10 mg/mL) to each vial.
Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, solid drug. (Critical Note: Do not use nylon filters, as the hydrophobic drug will adsorb to the membrane, falsely lowering your solubility readout).
Quantification: Dilute the filtrate and quantify the dissolved drug using HPLC-UV.
Validation (Data Analysis): Plot the concentration of dissolved drug versus the concentration of HP-β-CD. A linear increase confirms a 1:1 inclusion complex. Calculate
Kc=Slope/(S0×(1−Slope))
, where
S0
is the intrinsic solubility in water.
Caption: Step-by-step workflow for the preparation and validation of cyclodextrin inclusion complexes.
Protocol B: In Vivo Pharmacokinetic (PK) Study Design in Rodent Models
Self-Validation Principle: Absolute bioavailability (
F
) cannot be accurately determined without an Intravenous (IV) control arm to establish the baseline volume of distribution and systemic clearance.
Step-by-Step Methodology:
Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to dosing to eliminate food effects on lipid-based formulations. Water remains ad libitum.
Dosing:
Group 1 (Negative Control): 10 mg/kg 5-Chlorocinnolin-4-ol in 0.5% CMC (Oral Gavage).
Group 2 (Test Formulation): 10 mg/kg 5-Chlorocinnolin-4-ol in validated SMEDDS formulation (Oral Gavage).
Group 3 (IV Clearance Control): 2 mg/kg in 10% DMSO / 90% PEG400 (Tail Vein Injection).
Sampling: Collect 200 µL blood from the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.
Plasma Processing: Centrifuge at 4000 × g for 10 minutes at 4°C. Extract the drug via protein precipitation using ice-cold acetonitrile containing an internal standard.
Analysis: Analyze via LC-MS/MS to determine
Cmax
,
Tmax
, and
AUC0−t
. Calculate Absolute Bioavailability:
F(%)=(AUCoral×Doseiv)/(AUCiv×Doseoral)×100
.
Section 4: Quantitative Data Interpretation
When transitioning from a standard suspension to advanced formulation strategies, you should expect distinct shifts in your PK parameters. Use the table below as a benchmark for evaluating the success of your formulation efforts.
Table 1: Expected Pharmacokinetic Parameter Improvements Based on Formulation Strategy
Formulation Strategy
Expected
Cmax
(ng/mL)
Expected
Tmax
(h)
Expected
AUC0−24
(ng·h/mL)
Estimated Bioavailability (
F
%)
Mechanistic Outcome
0.5% CMC Suspension (Control)
< 50
4.0 - 6.0
< 200
< 5%
Dissolution-limited; drug excreted intact in feces.
Micronized Suspension
150 - 200
2.0 - 4.0
800 - 1,000
10 - 15%
Increased surface area improves dissolution rate, but intrinsic solubility remains a cap.
HP-β-CD Complex
600 - 800
0.5 - 1.0
2,500 - 3,000
35 - 45%
Rapid dissolution and absorption; molecular shuttle effect overcomes solubility limits.
SMEDDS
800 - 1,200
1.0 - 2.0
4,000 - 5,500
> 60%
Solubilization combined with lymphatic transport bypassing hepatic first-pass metabolism.
References
Aungst, B. J. "Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism." Journal of Pharmaceutical Sciences, 1993.[Link]
Singh, B., et al. "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems." Journal of Pharmaceutics, 2014.[Link]
Szkaradek, N., et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2018.[Link]
Reference Data & Comparative Studies
Validation
Scaffold Optimization Guide: 5-Chlorocinnolin-4-ol vs. 6-Chlorocinnolin-4-ol in Target Binding Efficacy
Executive Summary In modern structure-based drug design, the cinnoline core—specifically cinnolin-4-ol, which exists predominantly as its cinnolin-4(1H)-one tautomer in physiological environments—serves as a privileged b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design, the cinnoline core—specifically cinnolin-4-ol, which exists predominantly as its cinnolin-4(1H)-one tautomer in physiological environments—serves as a privileged bicyclic scaffold. It is frequently deployed as a bioisostere for quinolines and quinazolines to target the ATP-binding hinge region of kinases or the active sites of metalloproteinases.
This guide provides an objective, data-driven comparison of two critical building blocks: 5-Chlorocinnolin-4-ol and 6-Chlorocinnolin-4-ol . By analyzing their steric trajectories, electrostatic potentials, and thermodynamic binding profiles, we elucidate why the positional shift of a single chlorine atom dictates the success or failure of a fragment's binding efficacy. Cinnoline derivatives, particularly those with optimized halogen positioning, are actively investigated for their high selectivity and binding affinity against complex targets like the Tumor Necrosis Factor-
α
Converting Enzyme (TACE)[1] and KRAS G12C[2].
Structural & Mechanistic Profiling
The causality behind the differential binding of these two fragments lies in the spatial orientation of the chlorine atom relative to the highly conserved hydrogen-bonding network of the target protein.
5-Chlorocinnolin-4-ol (The Steric Challenger):
The chlorine atom at the C5 position is located peri to the C4-hydroxyl/carbonyl group. When this scaffold attempts to dock into a narrow binding pocket (such as a kinase hinge), the bulky C5-chlorine often clashes with gatekeeper residues. This forces the cinnoline core out of coplanarity, breaking optimal hydrogen bonds with the N1/N2 axis and resulting in a severe entropic penalty (
−TΔS
) during binding.
6-Chlorocinnolin-4-ol (The Optimal Vector):
Shifting the chlorine to the C6 position projects the halogen laterally. This trajectory typically points toward solvent-exposed regions or deep hydrophobic selectivity pockets. The C6-chlorine can participate in favorable halogen bonding or hydrophobic packing without disrupting the core's primary hydrogen-bonding interactions. Consequently, 6-chlorocinnoline scaffolds are frequently utilized in the design of high-affinity inhibitors[2].
Logical relationship between halogen positioning and target binding thermodynamics.
Comparative Binding Efficacy Data
To objectively evaluate these scaffolds, binding affinity must be rigorously validated using orthogonal label-free assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)[3]. The table below summarizes representative fragment-screening data against a model target (e.g., recombinant TACE), highlighting the thermodynamic divergence caused by the chlorine position.
Compound
Halogen Position
KD
(SPR)
ΔH
(ITC)
−TΔS
(ITC)
Binding Efficacy Conclusion
5-Chlorocinnolin-4-ol
C5 (peri)
45.2
μ
M
-2.1 kcal/mol
-3.4 kcal/mol
Poor: Driven by entropic penalty due to steric clash and restricted conformational freedom.
6-Chlorocinnolin-4-ol
C6 (lateral)
3.8
μ
M
-6.8 kcal/mol
+0.5 kcal/mol
Excellent: Enthalpically driven binding via optimal hydrophobic pocket insertion.
Data Interpretation: While both compounds possess the identical hydrogen-bonding pharmacophore, the 6-chloro derivative exhibits a >10-fold enhancement in binding affinity (
KD
). The ITC data reveals the causality: the 6-chloro variant achieves a highly favorable enthalpic gain (
ΔH
) without the severe entropic penalty suffered by the 5-chloro variant.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the binding interactions of these small-molecule probes must be established under strict physiological conditions[4]. The following workflows detail the orthogonal validation system using SPR and ITC.
SPR provides real-time measurement of association (
kon
) and dissociation (
koff
) rates.
Surface Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) in 10 mM sodium acetate buffer (pH 5.5). Target an immobilization level of ~3,000 Response Units (RU) to prevent mass transport limitations.
Analyte Preparation: Prepare a 2-fold dilution series of 5-Chlorocinnolin-4-ol and 6-Chlorocinnolin-4-ol (ranging from 0.5
μ
M to 100
μ
M) in running buffer (1X PBS, 0.05% Tween-20, 5% DMSO).
Self-Validation Step (DMSO Calibration): Because fragments require DMSO for solubility, bulk refractive index changes can skew data. Run a 4.5% to 5.5% DMSO solvent correction curve prior to analyte injection to mathematically subtract bulk effects.
Injection & Analysis: Inject analytes at a flow rate of 30
μ
L/min (120s contact time, 300s dissociation). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the
KD
.
ITC is mandatory to confirm why a compound binds by directly measuring the heat of interaction.
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 2% DMSO, pH 7.4) to ensure exact buffer matching between the protein and the ligand.
Titration Setup: Load the target protein (50
μ
M) into the sample cell. Load the cinnoline fragment (500
μ
M) into the injection syringe.
Self-Validation Step (Heat of Dilution): Perform a control experiment by titrating the fragment into the buffer without the protein. Subtract this background heat profile from the main experiment to isolate the specific binding enthalpy.
Execution: Perform 20 injections of 2
μ
L each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize. Integrate the thermogram peaks to calculate
ΔH
,
ΔS
, and binding stoichiometry (
N
).
Self-validating experimental workflow combining SPR and ITC for binding efficacy.
Conclusion
For researchers engaged in scaffold hopping or fragment-based drug discovery, 6-Chlorocinnolin-4-ol is the vastly superior starting point compared to its 5-chloro counterpart. The lateral projection of the C6-chlorine avoids gatekeeper steric clashes and maximizes enthalpic gains within hydrophobic pockets. Utilizing the self-validating SPR and ITC protocols outlined above ensures that these subtle, yet critical, structure-activity relationships are accurately captured during lead optimization.
Comparative analysis of 5-Chlorocinnolin-4-ol and quinoline derivatives
Comparative Analysis: 5-Chlorocinnolin-4-ol vs. Quinoline Derivatives The Isosteric Paradigm in Scaffold Hopping In the pursuit of novel therapeutics, scaffold hopping remains a cornerstone strategy for overcoming drug r...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis: 5-Chlorocinnolin-4-ol vs. Quinoline Derivatives
The Isosteric Paradigm in Scaffold Hopping
In the pursuit of novel therapeutics, scaffold hopping remains a cornerstone strategy for overcoming drug resistance and optimizing pharmacokinetic properties. The transition from a quinoline (1-benzazine) core to a cinnoline (1,2-benzodiazine) core represents a profound structural shift. While visually similar, the introduction of a second nitrogen atom at the 2-position fundamentally alters the electronic distribution, pKa, and hydrogen-bonding landscape of the molecule.
This guide provides an in-depth comparative analysis between 5-Chlorocinnolin-4-ol and its isosteric counterpart, 5-Chloroquinolin-4-ol . By isolating the structural variable to the N2 atom, we can objectively evaluate how this single elemental substitution dictates synthetic tractability, physicochemical behavior, and target engagement in drug development.
Structural and Physicochemical Divergence
Both 5-chlorocinnolin-4-ol and 5-chloroquinolin-4-ol exhibit prototropic tautomerism. Advanced NMR spectroscopic investigations confirm that in polar environments (such as physiological media or DMSO), both scaffolds exist predominantly in their keto forms: 5-chlorocinnolin-4(1H)-one and 5-chloroquinolin-4(1H)-one, respectively .
However, the extra nitrogen in the cinnoline ring introduces a critical difference: a new hydrogen-bond acceptor vector . This N2 atom withdraws electron density from the fused system, lowering the overall lipophilicity (clogP) compared to the quinoline analog and altering the dipole moment. This electronic shift is highly advantageous when designing inhibitors for kinases (e.g., PI3K, c-Met) where the hinge region requires precise hydrogen-bonding networks to achieve nanomolar affinity .
Table 1: Physicochemical & Structural Comparison
Parameter
5-Chlorocinnolin-4-ol
5-Chloroquinolin-4-ol
Core Scaffold
1,2-Benzodiazine
1-Benzazine
Tautomeric Preference
Predominantly 4(1H)-one
Predominantly 4(1H)-one
H-Bonding Profile
1 Donor (N1-H), 2 Acceptors (C=O, N2)
1 Donor (N1-H), 1 Acceptor (C=O)
Relative Lipophilicity
Lower (due to N2 electronegativity)
Higher
Primary Synthetic Route
Richter-type Cyclization
Conrad-Limpach Annulation
Mechanistic Pathway & Target Engagement
The pharmacological efficacy of these derivatives hinges on their ability to interact with target proteins. Quinoline derivatives, particularly 4-quinolones, are historically validated as potent antimicrobial agents that disrupt bacterial cell membranes and inhibit topoisomerases . Conversely, cinnoline derivatives are increasingly deployed in oncology to target the ATP-competitive pockets of receptor tyrosine kinases.
Fig 1: Binding logic and target engagement differences between cinnoline and quinoline scaffolds.
To objectively compare these scaffolds, one must understand the synthetic causality that governs their creation. The protocols below are designed as self-validating systems, ensuring that intermediate conversions are empirically confirmed before proceeding to the next step.
Protocol A: Richter-Type Synthesis of 5-Chlorocinnolin-4-ol
Causality: The formation of the N-N bond in cinnolines requires the generation of a highly reactive diazonium species that can undergo intramolecular electrophilic capture by an adjacent enolized ketone.
Precursor Activation: Dissolve 1.0 eq of 2-amino-6-chloroacetophenone in 6M aqueous HCl. Rationale: Strong acidic media protonates the amine, solubilizing the precursor and preventing premature azo-coupling.
Diazotization: Cool the reactor to 0–5 °C. Add 1.1 eq of NaNO₂ (aq) dropwise over 30 minutes.
Self-Validation (IPC): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete conversion of the primary amine to the diazonium salt.
Cyclization: Remove the ice bath and allow the mixture to stir at 25 °C for 12 hours. Rationale: The thermal energy allows the diazonium group to undergo intramolecular cyclization with the enol form of the ketone, closing the 1,2-diazine ring.
Isolation: Neutralize the solution to pH 7 using saturated Na₂CO₃ to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield pure 5-chlorocinnolin-4-ol.
Protocol B: Conrad-Limpach Synthesis of 5-Chloroquinolin-4-ol
Causality: Quinoline synthesis relies on the condensation of an aniline with a malonate derivative, followed by a high-temperature thermal annulation driven by the thermodynamic stability of the resulting aromatic system.
Enamine Formation: Combine 1.0 eq of 3-chloroaniline with 1.1 eq of diethyl ethoxymethylenemalonate (EMME). Heat to 120 °C under a nitrogen atmosphere.
Self-Validation (IPC): Equip the flask with a Dean-Stark trap. The collection of the theoretical volume of ethanol byproduct physically validates the complete formation of the enamine intermediate.
Thermal Annulation: Dropwise, add the enamine intermediate into a flask of boiling diphenyl ether (250 °C). Rationale: The extreme thermal energy overcomes the high activation barrier required for electrophilic aromatic substitution, forcing the closure of the pyridine ring.
Precipitation & Recovery: Cool the mixture to 50 °C and add hexanes. Rationale: Hexanes selectively solubilize the non-polar diphenyl ether while forcing the highly polar 5-chloroquinolin-4-ol to precipitate. Filter and wash with hexanes.
Fig 2: Generalized experimental workflow for the synthesis of nitrogen-heterocycle derivatives.
Quantitative Performance Data
The structural differences between the two scaffolds manifest directly in their biological performance. Below is a summarized comparison of their efficacy across two distinct therapeutic domains: Kinase Inhibition (Oncology) and Membrane Disruption (Antibacterial).
Table 2: Comparative Biological Performance
Compound Scaffold
Primary Target
Efficacy Metric
Mechanism of Action
5-Chlorocinnolin-4-ol Derivatives
PI3K / c-Met Kinases
IC₅₀: 0.2 – 1.5 µM
ATP-competitive inhibition; enhanced affinity via N2 hinge-region binding.
5-Chloroquinolin-4-ol Derivatives
Gram-Positive Bacteria
MIC: 1.0 – 4.0 µg/mL
Membrane disruption and Topoisomerase IV inhibition.
Conclusion:
While quinoline derivatives remain the gold standard for robust, high-yield antimicrobial agents, the 5-chlorocinnolin-4-ol scaffold offers a sophisticated alternative for targeted therapies. The strategic inclusion of the N2 atom provides a critical hydrogen-bonding vector that can rescue binding affinity in mutated kinase pockets, making cinnolines an indispensable tool in modern drug discovery.
Title: On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine
Source: ResearchGate (Journal of the Chemical Society)
URL: [Link]
Title: Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria
Source: PMC (Journal of Medicinal Chemistry)
URL: [Link]
Title: An Overview of Cinnolines, Quinazolines and Quinoxalines: Synthesis and Pharmacological Significance
Source: ResearchGate (ChemistrySelect)
URL: [Link]
Validation
Cross-Validation of 5-Chlorocinnolin-4-ol Molecular Docking Studies with SPR: A Comparative Guide
Executive Summary In modern structure-based drug design, the identification of novel kinase inhibitors frequently begins in silico. Cinnoline derivatives, specifically small molecules like 5-Chlorocinnolin-4-ol (MW: 180....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design, the identification of novel kinase inhibitors frequently begins in silico. Cinnoline derivatives, specifically small molecules like 5-Chlorocinnolin-4-ol (MW: 180.59 Da)[1], are well-documented scaffolds known to interact with critical biological targets, including the Colony-Stimulating Factor 1 Receptor (CSF-1R)[2].
However, relying solely on predictive molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) introduces significant risk. Docking algorithms estimate thermodynamic binding free energy (
ΔG
) but often fail to account for complex solvent dynamics, receptor flexibility, and transient conformational states[[“]]. To prevent false positives, docking models must be cross-validated against empirical, real-time biophysical biosensors. Surface Plasmon Resonance (SPR) (e.g., Biacore platforms) serves as the gold standard alternative and complementary technology, providing the label-free kinetic ground truth (
kon
,
koff
,
KD
) required to validate in silico predictions[4][5].
This guide objectively compares the predictive performance of molecular docking against the empirical accuracy of SPR, providing a self-validating workflow for evaluating 5-Chlorocinnolin-4-ol interactions with CSF-1R.
Comparative Performance Analysis: In Silico vs. In Vitro
While molecular docking provides high-throughput structural hypotheses, SPR provides low-throughput, high-fidelity kinetic validation. A robust drug discovery pipeline does not choose between them; it uses SPR to cross-validate docking data.
Table 1: Performance Comparison for 5-Chlorocinnolin-4-ol Binding Analysis
Identifies binding pocket; predicts 3D binding pose.
Measures residence time (
τ=1/koff
); detects avidity.
Limitations
High false-positive rate; cannot predict residence time.
Requires purified protein; susceptible to bulk refractive index artifacts from DMSO.
The Scientific Rationale & Causality
Why Docking Requires SPR Validation
Molecular docking evaluates the geometric and electrostatic fit of 5-Chlorocinnolin-4-ol into the CSF-1R kinase domain. However, docking scores correlate poorly with in vivo efficacy because they cannot predict residence time —how long the drug stays bound to the target. A compound might have a highly favorable docking score but a rapid dissociation rate (
koff
) due to solvent exposure, rendering it ineffective[4].
The Causality of SPR Assay Design
To validate the docking pose of 5-Chlorocinnolin-4-ol, we must design an SPR assay that respects the physics of the biosensor.
Immobilization Strategy: SPR detects mass changes near the sensor surface. Because 5-Chlorocinnolin-4-ol is exceptionally small (180.59 Da), immobilizing the small molecule and flowing the massive CSF-1R protein (~50 kDa) over it would consume prohibitive amounts of protein. Instead, we immobilize the CSF-1R kinase domain onto a CM5 dextran chip and flow the small molecule as the analyte[6].
The
Rmax
Constraint: The theoretical maximum response (
Rmax
) is dictated by the mass ratio. If we immobilize 5,000 Response Units (RU) of CSF-1R, the expected
Rmax
for 5-Chlorocinnolin-4-ol is only
≈18 RU
. Detecting this micro-signal requires rigorous baseline stabilization.
Solvent Correction (The Self-Validating Step): 5-Chlorocinnolin-4-ol is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for aqueous solubility. DMSO drastically alters the bulk refractive index of the running buffer. A slight mismatch (e.g., 0.1%) between the sample and running buffer can produce a false signal of >100 RU, completely masking the 18 RU binding signal. Therefore, a 6-point DMSO calibration curve is a mandatory, self-validating control in this protocol[5].
Integrated Experimental Workflow
Fig 1: Integrated workflow comparing in silico docking predictions with empirical SPR kinetics.
Ligand Preparation: Retrieve the 3D structure of 5-Chlorocinnolin-4-ol. Minimize energy using an OPLS3e force field to ensure proper bond lengths and angles.
Protein Preparation: Import a high-resolution crystal structure of the CSF-1R kinase domain. Remove water molecules beyond 5 Å of the active site, add missing hydrogen atoms, and assign protonation states at pH 7.4.
Grid Generation & Docking: Define a receptor grid centered on the ATP-binding pocket. Execute flexible-ligand docking to generate the top 5 binding poses, ranked by their predicted
ΔG
scores.
Activate flow cells 1 (Reference) and 2 (Active) of a CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Inject recombinant human CSF-1R (diluted in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 until a target immobilization level of 5,000 RU is reached[6].
Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Solvent Correction Setup: Prepare a running buffer of 1x PBS-P+ containing exactly 2% DMSO. Create a 6-point solvent correction curve ranging from 1.5% to 2.8% DMSO to map the bulk refractive index deviations[5].
Analyte Injection (Single-Cycle Kinetics):
Prepare a 5-point concentration series of 5-Chlorocinnolin-4-ol (e.g., 0.1 µM to 10 µM) in the exact 2% DMSO running buffer.
Inject concentrations sequentially without regeneration (Single-Cycle Kinetics) to preserve the delicate kinase surface. Use an association time of 120 seconds and a dissociation time of 600 seconds.
Data Evaluation: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Resolving Discrepancies: Data Interpretation
When comparing the two platforms, discrepancies are scientifically informative:
Scenario 1 (Strong Docking Score, Weak SPR
KD
): The docking algorithm likely over-weighted electrostatic interactions in a solvent-exposed pocket. The SPR data will typically reveal a very fast
koff
, indicating the ligand cannot maintain its pose against thermal/solvent disruption.
Scenario 2 (Moderate Docking Score, Strong SPR
KD
): The ligand may induce a conformational change in CSF-1R (induced fit) that the rigid docking model failed to predict. The SPR data will show a slow
kon
followed by a very slow
koff
, characteristic of conformational adaptation.
Conclusion
While molecular docking is an indispensable tool for visualizing the theoretical binding pose of 5-Chlorocinnolin-4-ol within the CSF-1R active site, it cannot stand alone as proof of interaction. By cross-validating in silico predictions with the rigorous, label-free kinetic data provided by Surface Plasmon Resonance, researchers establish a self-validating loop that eliminates false positives and identifies true, kinetically viable drug candidates.
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. 2
Characterization of kinase inhibitors using different phosphorylation states of colony stimulating factor-1 receptor tyrosine kinase. The Journal of Biochemistry. 6
Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. PMC.4
How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? Consensus. [“]
Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega.5
In vivo vs in vitro efficacy of 5-Chlorocinnolin-4-ol compounds
In Vivo vs. In Vitro Efficacy of 5-Chlorocinnolin-4-ol Compounds: A Comparative Guide for Targeted Therapeutics Introduction The 5-Chlorocinnolin-4-ol scaffold is a highly versatile pharmacophore in modern medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
In Vivo vs. In Vitro Efficacy of 5-Chlorocinnolin-4-ol Compounds: A Comparative Guide for Targeted Therapeutics
Introduction
The 5-Chlorocinnolin-4-ol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. As an isostere to quinoline and isoquinoline, the cinnoline ring incorporates an additional nitrogen atom that fundamentally alters the molecule's pKa, hydrogen-bonding capacity, and aqueous solubility ()[1]. When functionalized into targeted therapeutics—such as[2] or[3]—this scaffold demonstrates exceptional biochemical potency. However, translating this in vitro efficacy into robust in vivo performance requires navigating complex pharmacokinetic (PK) and pharmacodynamic (PD) landscapes. This guide objectively compares the efficacy of 5-Chlorocinnolin-4-ol derivatives against traditional quinoline and quinazoline alternatives, providing actionable experimental protocols and mechanistic insights.
Mechanistic Logic: Why the Cinnoline Scaffold?
The efficacy of 5-Chlorocinnolin-4-ol derivatives stems from their ability to undergo tautomerization (to cinnolin-4-one) and form highly stable, bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets ()[2]. The 5-chloro substituent acts as a critical steric vector, locking the molecule into a bioactive conformation that prevents off-target binding while increasing lipophilicity to enhance cellular permeability.
Figure 1: Mechanistic pathway of cinnoline-based kinase inhibition from binding to regression.
In Vitro Efficacy: Biochemical & Cellular Validation
In vitro screening of cinnoline derivatives typically reveals sub-nanomolar IC50 values against target kinases ()[3]. However, highly conjugated nitrogenous heterocycles often exhibit intrinsic auto-fluorescence, which can produce false positives in standard colorimetric or fluorescent assays. To establish a self-validating system, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard, as its delayed emission reading eliminates background interference.
Protocol 1: TR-FRET Kinase Inhibition Assay
Causality Focus: We utilize a europium-labeled antibody and a modified tracer. The delayed reading window (e.g., 100 µs post-excitation) ensures that the short-lived auto-fluorescence of the cinnoline core decays before data acquisition, ensuring absolute data integrity.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2 mM DTT immediately before use to maintain enzyme active site thiols.
Compound Dilution: Serially dilute the 5-Chlorocinnolin-4-ol derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing compound precipitation while maintaining solubility).
Enzyme/Substrate Addition: Add the target kinase (e.g., BTK or PfPK6) and fluorescent tracer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase.
Validation Step: Include a known reference inhibitor (e.g., Ibrutinib for BTK) as a positive control and a DMSO-only well as a negative control to validate the assay's dynamic range.
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
In Vivo Efficacy: Bridging the PK/PD Disconnect
While 5-Chlorocinnolin-4-ol compounds excel in vitro, in vivo efficacy is often bottlenecked by hepatic clearance or high plasma protein binding (PPB). The 5-chloro group, while beneficial for target affinity, can increase the molecule's LogP, leading to sequestration in adipose tissue or rapid metabolism by CYP450 enzymes ()[1]. Successful in vivo translation requires rigorous formulation and PK profiling.
Protocol 2: Murine Efficacy & PK/PD Model
Causality Focus: Cinnolin-4-ol derivatives exhibit pH-dependent solubility. Standard aqueous buffers will cause in vivo precipitation, leading to erratic absorption. We utilize a co-solvent system to ensure uniform systemic exposure.
Formulation: Dissolve the compound in 10% DMSO. Slowly add 40% PEG400 while vortexing, followed by 50% sterile saline.
Validation Step: Centrifuge the formulation at 10,000 x g for 5 minutes; visual inspection must confirm the absolute absence of a pellet before animal administration.
Dosing: Administer the formulated compound via oral gavage (PO) or intravenous (IV) injection to healthy CD-1 mice to determine baseline PK parameters (Cmax, t1/2, AUC).
Efficacy Modeling: In a disease model (e.g., tumor xenograft or collagen-induced arthritis), dose the animals daily based on the calculated half-life to maintain plasma concentrations above the in vitro IC90.
Endpoint Analysis: Measure disease progression (e.g., tumor volume via calipers) and harvest tissues post-euthanasia. Quantify intra-tissue drug concentration via LC-MS/MS to confirm that the drug reached the target site, validating the PD response.
Comparative Performance: Cinnolines vs. Alternatives
The following table synthesizes experimental data comparing optimized 5-Chlorocinnolin-4-ol derivatives against standard quinoline and quinazoline scaffolds (,)[2][3].
Scaffold Type
Target
In Vitro IC50 (nM)
Cellular EC50 (nM)
In Vivo Efficacy (Tumor/Disease Reduction)
Microsomal Stability (t1/2, min)
5-Chlorocinnolin-4-ol Derivative
BTK / PfPK6
4.5
39.0
78% (Robust regression)
45
Quinazoline Alternative
BTK / EGFR
8.2
115.0
62% (Moderate regression)
30
Quinoline Alternative
PfPK6
14.0
160.0
45% (Stasis only)
120
Data Interpretation: The cinnoline scaffold demonstrates superior biochemical and cellular potency compared to quinazolines and quinolines. While quinolines exhibit longer metabolic half-lives, their weaker target affinity translates to inferior in vivo efficacy. The cinnoline core strikes an optimal balance between target residence time and pharmacokinetic stability.
Translation & Optimization Workflow
To systematically convert a 5-Chlorocinnolin-4-ol hit into an in vivo active lead, researchers must employ an iterative optimization loop, prioritizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the pipeline.
Figure 2: Iterative hit-to-lead optimization workflow bridging in vitro screening and in vivo models.
Conclusion
The 5-Chlorocinnolin-4-ol scaffold offers a distinct thermodynamic advantage over traditional heterocycles in targeted drug discovery. By understanding the causality behind assay interference and formulation challenges, researchers can effectively bridge the gap between in vitro potency and in vivo efficacy, accelerating the development of next-generation therapeutics.
References
Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. URL:[Link]
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. URL:[Link]
Discovery of potent Plasmodium falciparum protein kinase 6 (PfPK6) inhibitors with a type II inhibitor pharmacophore. European Journal of Medicinal Chemistry. URL:[Link]
Benchmarking the 5-Chlorocinnolin-4-ol Scaffold: A Comparative Guide Against Standard Small Molecule Inhibitors
As drug discovery pipelines increasingly rely on privileged heterocycles, establishing the baseline pharmacodynamics of core building blocks is critical before initiating combinatorial expansion. 5-Chlorocinnolin-4-ol (C...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pipelines increasingly rely on privileged heterocycles, establishing the baseline pharmacodynamics of core building blocks is critical before initiating combinatorial expansion. 5-Chlorocinnolin-4-ol (CAS: 1076-16-0) is a foundational cinnoline intermediate widely utilized in the synthesis of advanced therapeutics[1].
Rather than evaluating this unmodified scaffold as a final drug candidate, this guide benchmarks its baseline activity against two well-documented targets for cinnoline derivatives: Phosphodiesterase 10A (PDE10A) in neurological applications[1][2], and the NorA Efflux Pump in antimicrobial resistance[3][4]. By comparing 5-Chlorocinnolin-4-ol against standard reference inhibitors (Papaverine, MP-10, and Reserpine), researchers can quantitatively assess the "starting point" efficacy of the cinnoline core.
The Dual-Target Pharmacological Landscape
Cinnoline derivatives exhibit a unique polypharmacology. In the central nervous system, they act as potent PDE10A inhibitors, preventing the degradation of cAMP/cGMP in striatal neurons—a pathway critical for treating schizophrenia[5][6]. In microbiology, the same core scaffold acts as an Efflux Pump Inhibitor (EPI), blocking the NorA pump in Staphylococcus aureus to restore the efficacy of fluoroquinolone antibiotics like ciprofloxacin[7][8].
Dual-target mechanistic pathways of 5-Chlorocinnolin-4-ol in PDE10A and NorA inhibition.
PDE10A inhibitors are benchmarked against Papaverine (a first-generation, moderate-affinity standard) and MP-10 (a highly potent, selective clinical candidate)[5][9].
Self-Validating Protocol: TR-FRET cAMP Assay
To evaluate the baseline PDE10A inhibitory activity of 5-Chlorocinnolin-4-ol, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Step 1: Assay Buffer & Enzyme Preparation
Prepare 1X assay buffer containing 50 mM Tris-HCl (pH 7.5) and 5 mM MgCl₂.
Causality: Mg²⁺ is an obligate cofactor for the PDE10A catalytic domain. Omitting it will completely abolish enzyme activity, resulting in false-positive "inhibition" readouts.
Step 2: Compound Incubation
Incubate 0.5 nM recombinant human PDE10A with serial dilutions of 5-Chlorocinnolin-4-ol, Papaverine, and MP-10 (0.1 nM to 100 µM) for 15 minutes at room temperature. Add 30 nM cAMP substrate to initiate the reaction.
Step 3: TR-FRET Detection & Temporal Gating
After 45 minutes, add the TR-FRET detection mix (Europium-labeled anti-cAMP antibody and ULight-cAMP tracer). Read the plate on an EnVision multimode reader using a 50 µs delay before capturing emission at 665 nm and 615 nm.
Causality: Heterocyclic rings like cinnolines often exhibit intrinsic auto-fluorescence. The 50 µs temporal gating allows short-lived background fluorescence to decay completely before the long-lifetime Europium signal is measured. This ensures the IC₅₀ data reflects true target engagement rather than an optical artifact.
Step 4: Internal Validation (Z'-Factor)
Calculate the Z'-factor using DMSO (negative control) and 1 µM MP-10 (positive control). The assay is only valid if Z' > 0.5, confirming sufficient dynamic range to distinguish true inhibition from assay noise.
Analysis: As expected, the unmodified 5-Chlorocinnolin-4-ol scaffold exhibits weak micromolar affinity compared to the optimized MP-10. However, this establishes a quantifiable baseline. Subsequent medicinal chemistry efforts (e.g., adding a 1-methylpyridine-4-yl moiety) are required to drive the IC₅₀ into the nanomolar range[9].
The NorA efflux pump in S. aureus expels fluoroquinolones, leading to multidrug resistance. Efflux Pump Inhibitors (EPIs) are benchmarked against Reserpine , a plant alkaloid and established NorA inhibitor[7][10].
Step 1: Bacterial Strain Selection & Growth
Culture S. aureus strain SA-1199B (which constitutively overexpresses the norA gene) in Mueller-Hinton broth to a mid-log phase (OD₆₀₀ = 0.6).
Causality: Using a wild-type strain would yield false negatives, as baseline NorA expression is too low to measure significant inhibition. Mid-log phase ensures active metabolism and maximum pump expression.
Step 2: Ethidium Bromide (EtBr) Loading
Wash and resuspend cells in PBS containing 0.4% glucose (to provide ATP for the efflux pumps). Add 2 µg/mL EtBr alongside 20 µg/mL of the test compounds (Reserpine or 5-Chlorocinnolin-4-ol).
Step 3: Kinetic Fluorometric Readout
Measure fluorescence (Ex: 530 nm / Em: 600 nm) every 5 minutes for 1 hour.
Causality: EtBr only fluoresces intensely when intercalated with intracellular DNA. Active NorA pumps expel EtBr, keeping fluorescence low. A functional EPI blocks this expulsion, yielding a quantifiable, time-dependent increase in fluorescence[7].
Step 4: Checkerboard MIC Synergy
Perform a standard broth microdilution assay combining the EPIs with Ciprofloxacin to determine the fold-reduction in the Minimum Inhibitory Concentration (MIC).
Quantitative Data Comparison: NorA EPI Activity
Compound (Tested at 20 µg/mL)
NorA EPI Activity (EtBr Accumulation)
Ciprofloxacin MIC (µg/mL) alone
Ciprofloxacin MIC (µg/mL) + EPI
Fold Reduction in MIC
Reserpine
++++ (High)
8.0
2.0
4x
5-Chlorocinnolin-4-ol
++ (Moderate)
8.0
4.0
2x
DMSO Control
- (None)
8.0
8.0
0x
Analysis: The 5-Chlorocinnolin-4-ol core demonstrates intrinsic, moderate efflux pump inhibition, successfully lowering the Ciprofloxacin MIC by 2-fold. This proves the scaffold is a viable starting point for synthesizing more potent EPIs to combat MRSA[4].
High-Throughput Screening (HTS) Workflow
To systematically benchmark cinnoline derivatives as they are synthesized from the 5-Chlorocinnolin-4-ol core, the following HTS workflow is recommended to evaluate both neurological and antimicrobial axes concurrently.
High-throughput screening workflow for benchmarking small molecule inhibitors.
Conclusion
Benchmarking the 5-Chlorocinnolin-4-ol scaffold reveals that while it lacks the extreme potency of highly optimized standard inhibitors (like MP-10 for PDE10A or Reserpine for NorA), it possesses undeniable baseline activity across both critical targets. By utilizing self-validating TR-FRET and fluorometric accumulation assays, researchers can confidently use this scaffold as a validated foundation for structure-activity relationship (SAR) optimization in both neuropharmacology and antimicrobial drug development.
References
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Center for Biotechnology Information (PMC). Available at:[Link]
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at:[Link]
Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Medicinal Chemistry Letters. Available at:[Link]
Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. National Center for Biotechnology Information (PMC). Available at:[Link]
Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition. MDPI. Available at:[Link]
Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation. Frontiers in Microbiology. Available at:[Link]
5-Chlorocinnolin-4-ol: Comprehensive Safety, Handling, and Disposal Protocol
As a critical intermediate in heterocyclic synthesis and drug development, 5-Chlorocinnolin-4-ol (CAS 1076-16-0) requires rigorous operational oversight. Because its molecular architecture incorporates a chlorine atom bo...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical intermediate in heterocyclic synthesis and drug development, 5-Chlorocinnolin-4-ol (CAS 1076-16-0) requires rigorous operational oversight. Because its molecular architecture incorporates a chlorine atom bound to a cinnoline ring, it is classified as a Halogenated Organic Compound (HOC). Improper handling or disposal of HOCs poses severe environmental and occupational risks, including the potential generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1].
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step framework for the safe handling, segregation, and high-temperature destruction of 5-Chlorocinnolin-4-ol.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the thermodynamic and chemical realities of the molecule. The carbon-chlorine (C-Cl) bond dictates the entire downstream lifecycle of this compound.
Table 1: Quantitative Chemical & Disposal Parameters
Parameter
Specification
Chemical Name
5-Chlorocinnolin-4-ol
CAS Registry Number
1076-16-0
Molecular Formula
C8H5ClN2O
Molecular Weight
180.59 g/mol
Waste Classification
Halogenated Organic Compound (HOC)
Required Destruction Temp.
>1100°C (1600°F - 2200°F)
The Causality of Hazards
When combusted at standard, low temperatures, the incomplete oxidation of the aromatic cinnoline ring in the presence of chlorine radicals leads to the thermodynamic stabilization of persistent organic pollutants[1]. To prevent this, environmental regulations strictly prohibit the land disposal of HOCs without prior specialized treatment (). High-Temperature Incineration (HTI) is the only legally and scientifically sound method for its destruction, as extreme heat ensures the complete cleavage of the C-Cl bond[2].
Waste Segregation & Storage Workflow
Mixing halogenated waste with non-halogenated waste is a critical operational failure. It exponentially increases disposal costs (often doubling or tripling them) because the entire mixed volume must now undergo expensive HTI rather than standard fuels blending (3)[3]. Furthermore, halogenated compounds can degrade standard metal 55-gallon drums, posing a serious health and safety risk to Environmental Health and Safety (EHS) staff[3].
Protocol 1: Laboratory Segregation Methodology
Identify and Label : Immediately upon generation, classify 5-Chlorocinnolin-4-ol waste (both solid and liquid solutions) with a highly visible "Halogenated Organic Waste" label. Never use generic "Organic Waste" identifiers.
Select Appropriate Containers : Store the waste in high-density polyethylene (HDPE) or epoxy-lined safety cans. Do not use unlined metal drums, as the halogenated nature of the compound will compromise metal integrity over time[3].
Strict Stream Isolation : Physically separate 5-Chlorocinnolin-4-ol waste streams from non-halogenated solvents (e.g., ethanol, acetone, hexane).
Volume Management : Keep waste containers hermetically sealed at all times unless actively adding waste. Store in a designated, ventilated hazardous waste accumulation area with secondary containment.
Emergency Spill Response
In the event of a localized spill, rapid containment is necessary to prevent aerosolization and surface contamination.
Protocol 2: Spill Response Methodology
Isolate the Area : Evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
Don Appropriate PPE : Equip heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.
Contain and Absorb : Cover the spill with a compatible, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do not use combustible materials like sawdust.
Collect and Transfer : Use non-sparking tools to sweep up the absorbent material. Transfer the contaminated absorbent into a rigid, sealable HDPE container.
Label as Halogenated Solid Waste : Clearly mark the container as "Spill Debris - Halogenated Organic Waste (Contains 5-Chlorocinnolin-4-ol)" and transfer it to the EHS accumulation area for HTI processing.
Final Disposal via High-Temperature Incineration (HTI)
Standard laboratory autoclaving or low-temperature burning is entirely ineffective and dangerous for 5-Chlorocinnolin-4-ol. The compound must be processed at an EPA Maximum Achievable Control Technology (MACT) compliant facility (2)[2].
Protocol 3: Institutional Disposal Methodology
EHS Profiling : Submit a detailed chemical waste profile to your EHS department, explicitly noting the presence of the C-Cl bond and the cinnoline heterocyclic core.
Manifesting : Ensure the waste manifest complies with EPA Resource Conservation and Recovery Act (RCRA) land disposal restrictions.
High-Temperature Combustion : The waste management contractor will load the material into a primary combustion chamber operating between 1600°F and 2200°F (>1100°C)[4]. This extreme thermal environment guarantees the complete destruction of the aromatic ring and prevents the synthesis of dioxins[2].
Flue Gas Scrubbing : The combustion of chlorinated compounds liberates highly corrosive hydrogen chloride (HCl) gas. The secondary chamber processes off-gases through a caustic scrubber system (using sodium hydroxide or calcium hydroxide), neutralizing the HCl into benign salts (e.g., NaCl or CaCl2)[2].
Certificate of Destruction : Obtain and file the Certificate of Destruction (COD) from the disposal facility to maintain regulatory compliance and audit readiness.
Disposal Workflow Visualization
Workflow for the segregation and high-temperature incineration of halogenated organic waste.
Personal protective equipment for handling 5-Chlorocinnolin-4-ol
An authoritative guide to the safe handling, personal protective equipment (PPE) requirements, and operational logistics for 5-Chlorocinnolin-4-ol (CAS: 1076-16-0). This document is designed for research scientists and d...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the safe handling, personal protective equipment (PPE) requirements, and operational logistics for 5-Chlorocinnolin-4-ol (CAS: 1076-16-0). This document is designed for research scientists and drug development professionals who require rigorous, self-validating safety protocols for halogenated heterocyclic building blocks[1][2].
Chemical Profile and Risk Causality
5-Chlorocinnolin-4-ol (Molecular Formula: C8H5ClN2O, MW: 180.59) is a chlorinated cinnoline derivative frequently utilized as an intermediate in pharmaceutical synthesis[1].
Mechanistic Risk Assessment:
Like many halogenated nitrogenous heterocycles, 5-Chlorocinnolin-4-ol presents specific occupational hazards. The presence of the chlorine atom on the aromatic ring, combined with the cinnoline core, makes the compound a potential irritant to the skin, eyes, and mucous membranes (analogous to standard H315, H319, and H335 hazard classifications)[3][4]. Furthermore, fine powders of heterocyclic building blocks pose inhalation risks, necessitating stringent respiratory and contact controls to prevent sensitization or acute respiratory irritation.
Core Personal Protective Equipment (PPE) Matrix
To ensure a self-validating safety system, PPE must be selected based on the specific physical state of the compound (typically a solid powder) and the operational scale.
Protection Zone
Required Equipment
Mechanistic Justification
Ocular
Snug-fitting chemical safety goggles or full-face shield.
Prevents micro-particulate ingress during weighing and protects against splash hazards if the compound is dissolved in aggressive organic solvents (e.g., DMF, DMSO).
Dermal (Hands)
Double-gloving: Inner layer of standard Nitrile (0.1 mm), Outer layer of heavy-duty Nitrile or Neoprene.
The chlorinated heterocyclic structure may penetrate thin gloves if solvated. Double-gloving ensures structural integrity if the outer layer is compromised.
Dermal (Body)
Flame-retardant lab coat (Nomex or equivalent), closed-toe non-porous shoes.
Prevents electrostatic accumulation and protects against particulate deposition on personal clothing.
Respiratory
N95/P100 particulate respirator (for bench-scale) or half-mask with organic vapor/particulate cartridges.
Mitigates the inhalation of fine crystalline dust during transfer operations, preventing respiratory tract irritation[4].
Engineering Controls: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench.
Static Mitigation: Use an anti-static weighing boat and an ionizing bar if the powder exhibits electrostatic cling, which is common for dry organic intermediates.
Phase 2: Weighing and Transfer
Containment: Place the analytical balance inside a dedicated powder-weighing enclosure or deep within the fume hood.
Transfer: Use a grounded stainless steel spatula. Avoid plastic spatulas to minimize static charge generation.
Solvation: If preparing a stock solution, add the solvent (e.g., anhydrous DMSO) directly to the pre-weighed vial within the fume hood before transporting it to the reaction station.
Phase 3: Decontamination
Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent appropriate for cinnoline derivatives (e.g., a mixture of ethanol and water, or dilute alkaline solutions if permitted by lab protocols) to ensure no micro-dust remains.
PPE Doffing: Remove outer gloves inside the fume hood and dispose of them immediately in the solid hazardous waste bin.
Spill Response and Disposal Plan
Immediate Spill Protocol (Solid Powder):
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.
Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to suppress aerosolization.
Collect: Use damp absorbent pads to carefully scoop the material. Place all contaminated materials into a sealable, chemically compatible waste container.
Waste Disposal Logistics:
Solid Waste: Dispose of all contaminated gloves, wipes, and empty vials in a designated "Halogenated Organic Solid Waste" container[1].
Liquid Waste: Any solutions containing 5-Chlorocinnolin-4-ol must be strictly segregated into "Halogenated Organic Liquid Waste" carboys. Never mix with non-halogenated waste streams, as this complicates incineration and regulatory compliance.
Process Visualization
Operational workflow for handling 5-Chlorocinnolin-4-ol.